molecular formula C12H16FN B176851 3-(4-Fluorobenzyl)piperidine CAS No. 382637-47-0

3-(4-Fluorobenzyl)piperidine

Cat. No.: B176851
CAS No.: 382637-47-0
M. Wt: 193.26 g/mol
InChI Key: WATWKPHWUDHKGA-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATWKPHWUDHKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392419
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382637-47-0
Record name 3-[(4-Fluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382637-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthetic Strategies for 3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-fluorobenzyl)piperidine scaffold is a crucial pharmacophore found in a variety of biologically active molecules, making its efficient and stereoselective synthesis a significant area of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, presenting detailed experimental protocols, comparative data, and visual representations of the reaction schemes.

Core Synthetic Pathways

Two principal strategies dominate the synthesis of this compound: the catalytic hydrogenation of a substituted pyridine precursor and a Grignard reaction-based approach. Both methods offer distinct advantages and are amenable to modifications for producing either racemic or enantiomerically pure products.

Pathway 1: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine

This widely employed route involves the initial synthesis of 3-(4-fluorobenzyl)pyridine, which is subsequently reduced to the target piperidine. A common starting point for this pathway is the reaction between 4-fluorobenzyl chloride and 3-picoline (3-methylpyridine). The resulting 3-(4-fluorobenzyl)pyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring.

A notable industrial synthesis begins with pyridine-3-carboxaldehyde, which is reacted with 4-fluorophenylmagnesium bromide to form (4-fluorophenyl)(pyridin-3-yl)methanol. This intermediate is then deoxygenated and the pyridine ring is reduced.[1][2]

Key Reaction Steps:

  • Formation of 3-(4-Fluorobenzyl)pyridine: This intermediate can be prepared through various methods, including the reaction of a Grignard reagent with pyridine-3-carboxaldehyde followed by deoxygenation.

  • Catalytic Hydrogenation: The saturation of the pyridine ring is a critical step, typically achieved using catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3][4] The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine Hydrochloride Salt [3]

A solution of 3-(4-fluorobenzoyl)pyridine hydrochloride (119.8 g, 0.50 mol) in ethanol (1.5 L) was charged with Platinum(IV) oxide (5 g). The mixture was then hydrogenated on a Parr apparatus at 50 psi for 5 hours. Following the reaction, the catalyst was removed by filtration through Celite, and the filtrate was concentrated in vacuo to yield the crude piperidine product.

Pathway 2: Grignard Reaction with Pyridine-3-Carboxaldehyde

This approach offers a direct method to introduce the 4-fluorobenzyl group at the 3-position of the piperidine precursor. The key step is the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to pyridine-3-carboxaldehyde.[1][2] The resulting alcohol is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring.

Key Reaction Steps:

  • Grignard Reaction: 4-Fluorophenylmagnesium bromide is added to pyridine-3-carboxaldehyde to form (4-fluorophenyl)(pyridin-3-yl)methanol.[2]

  • Deoxygenation and Hydrogenation: A one-pot procedure is often employed for the removal of the hydroxyl group and the saturation of the pyridine ring, typically using a palladium catalyst.[1][2]

Experimental Protocol: Synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanol [2]

To a solution of 4-fluorophenylmagnesium bromide (prepared from 4-fluorobromobenzene and magnesium) in tetrahydrofuran, pyridine-3-carboxaldehyde is added dropwise at a controlled temperature. After the addition is complete, the reaction is stirred for several hours. The reaction is then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried, and concentrated to yield the crude carbinol product, which can be purified by crystallization.

Chiral Synthesis

For many pharmaceutical applications, the synthesis of a specific enantiomer of this compound is required. This can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis.

Chiral Resolution: A common method involves the use of a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts with the racemic piperidine.[3] These salts can then be separated by fractional crystallization, followed by liberation of the desired enantiomer.

Asymmetric Synthesis: Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine derived from a pyridine derivative, can provide direct access to the chiral piperidine.[5]

Data Summary

Synthesis PathwayKey IntermediatesCatalyst/ReagentsTypical YieldPurity/eeReference
Catalytic Hydrogenation3-(4-Fluorobenzoyl)pyridine HClPtO₂, H₂60% (for the recrystallized HCl salt of the ketone precursor)High[3]
Grignard Reaction(4-Fluorophenyl)(pyridin-3-yl)methanol4-F-PhMgBr, Pd catalyst, H₂Not explicitly stated for the final product, but the method is described as convenient.Not specified[1][2]
Chiral ResolutionRacemic this compound(R)-Mandelic AcidHigh %ee after recrystallizationHigh enantiomeric excess[3]

Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Catalytic Hydrogenation cluster_path2 Pathway 2: Grignard Reaction & Hydrogenation cluster_resolution Chiral Resolution Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde 3-(4-Fluorobenzoyl)pyridine 3-(4-Fluorobenzoyl)pyridine Pyridine-3-carboxaldehyde->3-(4-Fluorobenzoyl)pyridine 1. 4-F-PhMgBr 2. Oxidation 4-F-PhMgBr 4-F-PhMgBr 3-(4-Fluorobenzyl)piperidine_rac Racemic This compound 3-(4-Fluorobenzoyl)pyridine->3-(4-Fluorobenzyl)piperidine_rac Catalytic Hydrogenation H2_PtO2 H₂, PtO₂ Pyridine-3-carboxaldehyde_2 Pyridine-3-carboxaldehyde Carbinol_Intermediate (4-Fluorophenyl)(pyridin-3-yl)methanol Pyridine-3-carboxaldehyde_2->Carbinol_Intermediate Grignard Addition 4-F-PhMgBr_2 4-F-PhMgBr 3-(4-Fluorobenzyl)piperidine_rac_2 Racemic This compound Carbinol_Intermediate->3-(4-Fluorobenzyl)piperidine_rac_2 One-pot reaction Deoxy_H2 Deoxygenation & H₂, Pd Racemic_Piperidine Racemic This compound Diastereomeric_Salts Diastereomeric Salts Racemic_Piperidine->Diastereomeric_Salts Salt Formation R-Mandelic_Acid (R)-Mandelic Acid S-Piperidine (S)-3-(4-Fluorobenzyl)piperidine Diastereomeric_Salts->S-Piperidine Fractional Crystallization & Base Treatment Experimental_Workflow cluster_hydrogenation Catalytic Hydrogenation Workflow cluster_grignard Grignard Reaction Workflow start Dissolve 3-(4-fluorobenzoyl)pyridine HCl in Ethanol add_catalyst Add PtO₂ catalyst start->add_catalyst hydrogenate Hydrogenate in Parr apparatus (50 psi H₂) add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate filtrate in vacuo filter->concentrate end_product Crude this compound concentrate->end_product start_g Prepare 4-fluorophenylmagnesium bromide add_aldehyde Add pyridine-3-carboxaldehyde start_g->add_aldehyde react Stir for several hours add_aldehyde->react quench Quench with sat. NH₄Cl react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate end_product_g Crude (4-fluorophenyl)(pyridin-3-yl)methanol dry_concentrate->end_product_g

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorobenzyl)piperidine, a key building block in contemporary medicinal chemistry. Given its prevalence in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system, a thorough understanding of its physical and chemical characteristics is paramount for researchers in drug discovery and development. This document collates available quantitative data, outlines detailed experimental protocols for the determination of key properties, and presents a logical workflow for physicochemical characterization.

Introduction

This compound is a substituted piperidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The piperidine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[3] The addition of a 4-fluorobenzyl group can modulate lipophilicity and metabolic stability, making this compound a valuable starting material for the development of drugs targeting neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs).[1] This guide aims to provide a detailed summary of its physicochemical properties to aid in its effective utilization in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆FNChemScene, Santa Cruz Biotechnology
Molecular Weight 193.26 g/mol ChemScene, Santa Cruz Biotechnology, PubChem
Appearance Colorless to yellowish liquidChemBK
Boiling Point 276.6 °C at 760 mmHgChemBK
Density 1.044 g/cm³ChemBK
Flash Point 121.1 °CChemBK
Vapor Pressure 0.00475 mmHg at 25 °CChemBK
logP (calculated) 2.3678ChemScene
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene
pKa (predicted) ~9.5 - 10.5 (for the piperidine nitrogen)General chemical knowledge
Solubility Soluble in most organic solvents. The hydrochloride salt is soluble in water.BenchChem, Chem-Impex

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical parameters are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (for solid derivatives)

The melting point is a critical indicator of purity.[4][5][6]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[4][7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Determination:

    • A rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated slowly, at a rate of approximately 2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.[8][9]

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

  • Sample Preparation: A known concentration of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-methanol mixture to ensure solubility.[8][10] The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[9][10]

  • Titration: The solution is placed in the titration vessel with the pH electrode and stir bar. The solution is titrated with standardized 0.1 M NaOH, added in small increments.[9]

  • Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate. The titration is continued until the pH reaches approximately 12.[9][10]

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). This can be calculated from the first derivative of the curve. The experiment should be repeated at least three times to ensure reproducibility.[10]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[11][12][13]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is measured, typically by turbidimetry (light scattering).[14]

Apparatus:

  • Nephelometer or UV-Vis plate reader

  • 96-well microtiter plates

  • Automated liquid handling system (optional)

  • Incubator

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: A small volume of the DMSO stock solution (e.g., 2 µL) is added to the wells of a microtiter plate.

  • Buffer Addition and Incubation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells to achieve the desired final compound concentrations. The plate is then incubated, typically for 1-2 hours at a controlled temperature (e.g., 25 °C or 37 °C).[11][15]

  • Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[13][15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka solubility Solubility Assay purification->solubility logp LogP Determination purification->logp analysis Data Analysis melting_point->analysis pka->analysis solubility->analysis logp->analysis report Technical Report analysis->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided detailed, adaptable protocols for the experimental determination of its key properties. A comprehensive understanding of these characteristics is essential for its effective application in the synthesis and development of new chemical entities. The provided workflow offers a systematic approach to the characterization of this and similar molecules, facilitating robust and reproducible research in the field of drug discovery.

References

3-(4-Fluorobenzyl)piperidine CAS number and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, characterization, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

The primary identifier for this compound is its CAS number. It's important to distinguish between the racemic mixture and its stereoisomers.

IdentifierValueReference
Compound Name This compound
CAS Number 382637-47-0 (Racemate)[1]
CAS Number 275815-80-0 ((S)-enantiomer)
Molecular Formula C12H16FN[1]
Molecular Weight 193.26 g/mol [1]
Synonyms 3-[(4-fluorophenyl)methyl]piperidine[1]

Synthesis

A general and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been reported, which can be applied to the preparation of this compound.[2] The synthesis involves a two-step, one-pot procedure starting from pyridine-3-carboxaldehyde.

Synthetic Pathway

The synthesis commences with the Grignard reaction of 4-fluorophenylmagnesium bromide with pyridine-3-carboxaldehyde. The resulting alcohol intermediate is then subjected to a one-pot deoxygenation and reduction of the pyridine ring using a palladium catalyst under a hydrogen atmosphere to yield the final product.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the general method described by Ágai et al. for related compounds.[2]

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • 1-Bromo-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine-3-carboxaldehyde

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently warmed. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The flask is cooled in an ice bath, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Hydrogenation: The crude alcohol intermediate is dissolved in methanol. Palladium on carbon (10% w/w) and formic acid are added. The mixture is stirred under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

G cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_hydrogenation Hydrogenation Mg_turnings Mg turnings Grignard_reagent 4-Fluorophenylmagnesium bromide Mg_turnings->Grignard_reagent 4_FB_Br 1-Bromo-4-fluorobenzene 4_FB_Br->Grignard_reagent THF_1 Anhydrous THF THF_1->Grignard_reagent Reaction_mixture Reaction Mixture Grignard_reagent->Reaction_mixture Pyridine_aldehyde Pyridine-3-carboxaldehyde Pyridine_aldehyde->Reaction_mixture THF_2 Anhydrous THF THF_2->Reaction_mixture Crude_alcohol Crude Alcohol Intermediate Reaction_mixture->Crude_alcohol Quench (NH4Cl) Hydrogenation_mixture Hydrogenation Mixture Crude_alcohol->Hydrogenation_mixture Pd_C 10% Pd/C Pd_C->Hydrogenation_mixture Formic_acid Formic Acid Formic_acid->Hydrogenation_mixture Methanol Methanol Methanol->Hydrogenation_mixture H2 H2 atmosphere H2->Hydrogenation_mixture Purified_product This compound Hydrogenation_mixture->Purified_product Work-up & Purification

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as central nervous system agents, particularly as antagonists for the dopamine D4 receptor.[3][4][5][6] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

An antagonist like this compound would block the binding of dopamine to the D4 receptor, thereby preventing the downstream signaling cascade. This mechanism is of interest for the treatment of certain neuropsychiatric disorders.

Plausible Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates Antagonist This compound Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_response Cellular Response PKA->Cellular_response Phosphorylates

Caption: Plausible signaling pathway for a dopamine D4 receptor antagonist.

Characterization

Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic6.9 - 7.2m4H
Benzyl CH₂2.5 - 2.7d2H
Piperidine CH (axial/equatorial)2.9 - 3.1 / 2.4 - 2.6m2H
Piperidine CH₂ (axial/equatorial)1.5 - 1.9m5H
Piperidine NH1.5 - 2.5br s1H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C-F160 - 164 (d, J ≈ 245 Hz)C-F
Aromatic C-C135 - 138C-CH₂
Aromatic C-H129 - 131 (d, J ≈ 8 Hz)CH
Aromatic C-H114 - 116 (d, J ≈ 21 Hz)CH
Piperidine C-N50 - 55CH₂
Piperidine C-N45 - 50CH₂
Piperidine C-C30 - 35CH
Piperidine C-C25 - 30CH₂
Benzyl C40 - 45CH₂
Expected Mass Spectrometry and IR Data
Technique Expected Features
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 193. Base peak corresponding to the loss of the benzyl group or fragmentation of the piperidine ring.
IR Spectroscopy N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic 2800-3000 cm⁻¹), C=C stretches (aromatic ~1600, 1500 cm⁻¹), C-F stretch (~1220 cm⁻¹).
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of the purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL).

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) source.

  • The sample is introduced via direct infusion or a GC-MS system.

  • The fragmentation pattern is analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • The spectrum is scanned from 4000 to 400 cm⁻¹.

References

The Biological Activity of 3-(4-Fluorobenzyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-(4-fluorobenzyl)piperidine derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction to this compound Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a 4-fluorobenzyl group at the 3-position of the piperidine ring has been a key strategy in the design of ligands with high affinity and selectivity for various biological targets. In particular, these derivatives have shown significant promise as modulators of dopamine receptors, which are implicated in a range of central nervous system (CNS) disorders.[2][3] This guide will focus on the biological activities of these compounds, with a primary emphasis on their interaction with the dopamine D4 receptor.

Biological Activity and Quantitative Data

Derivatives of this compound have been primarily investigated as antagonists of the dopamine D4 receptor (D4R).[2] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, medulla, and midbrain.[4][5] Its involvement in cognitive processes, motivation, and reward has made it an attractive target for the treatment of conditions such as schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][6]

The following tables summarize the in vitro binding affinities of various this compound and related derivatives for the dopamine D4 receptor.

Table 1: Dopamine D4 Receptor Binding Affinities of 3-Benzyloxy Piperidine Derivatives

Compound IDR GroupKᵢ (nM)Selectivity vs. D₁, D₂, D₃, D₅
8a 3-Fluorobenzyl205.9>30-fold
8b 3,4-Difluorophenyl169>30-fold
8c 4-Fluoro-3-methyl135>30-fold
8e 4-Methylbenzyl241>30-fold
8f 2-Methylbenzyl343>30-fold
8h 3-Fluorobenzyl (with 2-methylimidazo[1,2-a]pyridine)1,939>30-fold
8i 3,4-Difluorobenzyl (with 2-methylimidazo[1,2-a]pyridine)375>30-fold

Data extracted from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[2]

Table 2: Dopamine D4 Receptor Binding Affinities of 4-Benzyloxy Piperidine Derivatives

Compound IDR GroupKᵢ (nM)
9a 3-Fluorobenzyl167
9b 3,4-Difluorobenzyl338
9c 3-Trifluoromethylbenzyl166
9d 4-Chlorobenzyl134
9j 3-Fluoro-4-methoxybenzyl (with 3-methyl-1-imidazo[1,5-a]pyridine)96

Data extracted from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[2]

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR.[3][5] Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The D4 receptor can also modulate intracellular calcium levels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

D4R_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (Gi/o-coupled GPCR) Dopamine->D4R G_protein Gi/o Protein D4R->G_protein Activates Derivative This compound Derivative (Antagonist) Derivative->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_Modulation Ca2+ Modulation G_protein->Ca_Modulation Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Biological Evaluation

The biological evaluation of this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Experimental_Workflow Synthesis Synthesis of Derivatives Binding_Assay Dopamine Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening (Other Receptors/Targets) Functional_Assay->Selectivity_Screening In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Screening->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Animal Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: General Experimental Workflow.

Experimental Protocols

Dopamine Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D4 receptor.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D4 receptor.

  • Radioligand: [³H]Spiperone (a commonly used radioligand for D2-like receptors).[7]

  • Unlabeled Ligand (for non-specific binding): 10 µM Haloperidol.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]

  • Test Compounds: this compound derivatives at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • [³H]Spiperone at a concentration near its K₋d for the D4 receptor.

    • Varying concentrations of the test compound.

  • For determining non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • For determining total binding, a set of wells should contain the membrane preparation and radioligand in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Synthesis of this compound

A general method for the synthesis of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst.[9]

A simplified representation of the synthesis is as follows:

  • Grignard Reaction: 4-Fluorophenylmagnesium bromide is reacted with pyridine-3-carboxaldehyde to form (4-fluorophenyl)(pyridin-3-yl)methanol.

  • Reduction: The resulting alcohol is then subjected to a one-pot reduction. This typically involves a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step achieves both the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring to form the piperidine ring.

More recent and varied synthetic routes for piperidine derivatives have also been developed, including methods involving alkene cyclization and radical-mediated amine cyclization.[10]

In Vivo Efficacy Assessment in Animal Models

To evaluate the in vivo efficacy of D4 receptor antagonists, animal models of CNS disorders are often employed. For instance, in models of Parkinson's disease, the ability of a compound to reverse cocaine-induced hyperlocomotion can be assessed.[11]

Example Protocol: Cocaine-Induced Hyperlocomotion in Mice

  • Acclimate mice to the experimental environment (e.g., open-field arenas).

  • Administer the test compound (a this compound derivative) or vehicle to different groups of mice.

  • After a predetermined time (to allow for drug absorption and distribution), administer cocaine to induce hyperlocomotion.

  • Record the locomotor activity of the mice for a specified period using an automated activity monitoring system.

  • Compare the locomotor activity of the group treated with the test compound to the vehicle-treated group to determine if the compound can attenuate the effects of cocaine.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Key parameters to be evaluated include absorption, distribution, metabolism, and excretion (ADME).

While specific ADME data for this compound is not extensively available in the public domain, studies on structurally related fluorinated piperidine derivatives can provide insights. For example, a study on a novel MET kinase inhibitor containing a 3-fluoropiperidine moiety showed high plasma protein binding and variable oral bioavailability across different species.[12] The metabolic stability of piperidine-containing compounds is often influenced by the substitution pattern around the nitrogen atom.[1]

Conclusion

This compound derivatives represent a promising class of compounds, particularly as selective antagonists of the dopamine D4 receptor. Their potential therapeutic applications in a variety of CNS disorders warrant further investigation. This technical guide has provided a summary of their biological activity, relevant experimental protocols, and associated signaling pathways to support ongoing and future research in this field. The provided data and methodologies can serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics targeting the dopamine system.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct pharmacological data is available for 3-(4-Fluorobenzyl)piperidine itself. This guide synthesizes information from studies on its derivatives to infer its mechanism of action. The provided data and protocols are representative examples from the literature on these related compounds.

Introduction

This compound is a versatile heterocyclic amine that serves as a key structural motif in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Its piperidine core and the 4-fluorobenzyl group contribute to its ability to interact with several important biological targets. This guide provides a comprehensive overview of the inferred mechanism of action of this compound by examining the pharmacological profiles of its derivatives. The primary targets identified in the literature for compounds containing this scaffold are the serotonin transporter (SERT), the dopamine transporter (DAT), and sigma receptors (σ1 and σ2).

Pharmacological Profile: Inferred from Derivatives

The pharmacological activity of this compound derivatives suggests that the parent compound likely interacts with monoamine transporters and sigma receptors. The specific affinity and selectivity are determined by the other substitutions on the piperidine ring.

Interaction with Monoamine Transporters

Derivatives of this compound have been shown to exhibit significant affinity for both SERT and DAT, suggesting a potential role as a modulator of serotonergic and dopaminergic neurotransmission.

  • Serotonin Transporter (SERT): Several derivatives are potent inhibitors of SERT, with Ki values in the nanomolar range. This suggests that the this compound scaffold is a promising starting point for the development of selective serotonin reuptake inhibitors (SSRIs).[2]

  • Dopamine Transporter (DAT): A number of analogs also show high affinity for DAT. The selectivity for DAT over SERT can be modulated by structural modifications to the piperidine ring.

Interaction with Sigma Receptors

Recent studies have highlighted the interaction of piperidine-based compounds with sigma receptors. The this compound moiety has been incorporated into ligands with high affinity for the σ1 receptor.

Quantitative Data from Derivative Studies

The following tables summarize the binding affinities of various derivatives of this compound for their primary biological targets.

Table 1: Binding Affinities of this compound Derivatives for SERT and DAT

Compound/DerivativeTargetRadioligandKi (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1SERT[3H]-Paroxetine2 - 400[2]
cis-3,6-disubstituted piperidine derivative from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amineDAT[3H]WIN 35,42811.3 (IC50)
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidinesDATNot SpecifiedLow to subnanomolar

Table 2: Binding Affinities of Piperidine Derivatives for Sigma Receptors

Compound/DerivativeTargetRadioligandKi (nM)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ1--INVALID-LINK--pentazocine3.2[3]
Benzylpiperidine-derived compound 5 (4-fluorophenyl-substituted)σ1--INVALID-LINK--pentazocineWeaker affinity[3]
1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine (2)σ1Not Specified0.38[4]

Experimental Protocols

The following are representative experimental protocols for key assays used to determine the binding affinities of this compound derivatives.

SERT Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter using [3H]-paroxetine.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Assay Buffer: Tris-HCl buffer with appropriate salts

  • Radioligand: [3H]-Paroxetine

  • Non-labeled SERT inhibitor (e.g., Fluoxetine) for non-specific binding determination

  • Test compounds (derivatives of this compound)

  • 96-well microplates

  • Cell harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest hSERT-expressing HEK293 cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Add the cell membrane preparation to each well.

  • Add [3H]-Paroxetine to all wells at a concentration near its Kd.

  • For non-specific binding wells, add a high concentration of a non-labeled SERT inhibitor.

  • Add the test compounds at varying concentrations to the appropriate wells.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

DAT Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of a test compound for the dopamine transporter using [3H]WIN 35,428.

Materials:

  • Rat striatal tissue or cells expressing DAT

  • Homogenization Buffer

  • Assay Buffer

  • Radioligand: [3H]WIN 35,428

  • Known DAT inhibitor (e.g., cocaine) for non-specific binding

  • Test compounds

  • 96-well plates

  • Cell harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a crude membrane pellet. Wash the pellet and resuspend in assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428, and either buffer (total binding), a known DAT inhibitor (non-specific binding), or the test compound at various concentrations.

  • Incubate the plate on ice for 2 hours.

  • Filtration and Counting: Terminate the reaction by filtration and wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 and Ki values as described for the SERT assay.

Sigma-1 Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the sigma-1 receptor using [3H]-(+)-pentazocine.

Materials:

  • Guinea pig liver membranes (or other tissue/cells with high σ1 receptor expression)

  • Assay Buffer

  • Radioligand: [3H]-(+)-pentazocine

  • Haloperidol for non-specific binding determination

  • Test compounds

  • 96-well plates

  • Cell harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver.

  • Binding Assay: In each well of a 96-well plate, combine the membrane preparation, a single concentration of [3H]-(+)-pentazocine (near its Kd), and either buffer, haloperidol, or the test compound at various concentrations.[5]

  • Incubate at room temperature for 2 hours.[6][7]

  • Filtration and Counting: Terminate the assay by filtration and wash the filters.

  • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values.

Signaling Pathways

The interaction of this compound derivatives with their targets initiates downstream signaling cascades that modulate neuronal function.

Serotonin Transporter (SERT) Signaling

Inhibition of SERT by this compound derivatives is expected to increase the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors (5-HTRs), which can be either G-protein coupled receptors (GPCRs) or ligand-gated ion channels, initiating a variety of intracellular signaling pathways.[8][9]

SERT_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT Vesicle 5-HT 5-HT 5-HT_vesicle->5-HT Release 5-HT->SERT Reuptake 5-HTR 5-HT Receptor 5-HT->5-HTR Binding Downstream Downstream Signaling (e.g., cAMP, IP3/DAG) 5-HTR->Downstream Activation Compound This compound Derivative Compound->SERT Inhibition

Caption: Inhibition of SERT by a this compound derivative.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by these compounds increases synaptic dopamine levels. This enhances the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are GPCRs that modulate adenylyl cyclase activity and other downstream effectors.[1][10][11]

DAT_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DAT DAT DA_vesicle DA Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DR Dopamine Receptor DA->DR Binding Downstream Downstream Signaling (e.g., cAMP, Ca2+) DR->Downstream Activation Compound This compound Derivative Compound->DAT Inhibition

Caption: Inhibition of DAT by a this compound derivative.

Sigma-1 Receptor (σ1R) Signaling

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Ligand binding can modulate intracellular calcium signaling, ion channel function, and cellular stress responses. Agonism at σ1R can lead to the dissociation of σ1R from the BiP chaperone and its interaction with client proteins like the IP3 receptor, thereby influencing calcium homeostasis.[12][13][14][15][16]

Sigma1R_Signaling cluster_er Endoplasmic Reticulum Sigma1R_BiP σ1R-BiP Complex IP3R IP3 Receptor Sigma1R_BiP->IP3R Interaction Ca2_Release Ca2_Release IP3R->Ca2_Release Modulation of Ca2+ Release Compound This compound Derivative (Agonist) Compound->Sigma1R_BiP Binding & Dissociation Cellular_Stress Cellular Stress Response Ca2_Release->Cellular_Stress

Caption: Agonist binding and signaling at the Sigma-1 Receptor.

Conclusion

While direct and comprehensive pharmacological data for this compound is not extensively available, the analysis of its derivatives strongly suggests a mechanism of action centered on the modulation of key neurotransmitter systems and intracellular signaling pathways. The this compound scaffold demonstrates significant potential for interacting with the serotonin transporter, the dopamine transporter, and sigma-1 receptors. The specific functional outcome (e.g., inhibition, agonism) and selectivity profile are highly dependent on the further chemical modifications of the piperidine ring. This makes this compound a valuable starting point for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. Further research is warranted to fully characterize the pharmacological profile of the parent compound and to further explore the structure-activity relationships of its derivatives. its derivatives.

References

Spectroscopic Data of 3-(4-Fluorobenzyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the compound 3-(4-Fluorobenzyl)piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is supported by a comparative study of the experimental data for structurally related compounds, namely piperidine and 4-benzylpiperidine. This guide also includes standardized experimental protocols for the acquisition of such spectroscopic data and a workflow diagram for the analytical process.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the piperidine ring, the benzylic bridge, and the 4-fluorophenyl group. The substitution at the 3-position of the piperidine ring will result in a more complex set of multiplets for the ring protons compared to the symmetrical 4-substituted analogue.

Compound Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aromatic H (ortho to F)~7.15dd (triplet-like)J_HH ≈ 8.5, J_HF ≈ 5.5
Aromatic H (meta to F)~6.95tJ_HH ≈ 8.7
Benzylic CH₂~2.55dJ ≈ 7.0
Piperidine H-2, H-6 (axial & eq)~2.9 - 3.1 & ~2.4 - 2.6m-
Piperidine H-3~1.8 - 2.0m-
Piperidine H-4, H-5 (axial & eq)~1.5 - 1.8 & ~1.1 - 1.4m-
N-H~1.5 - 2.5 (broad)s (br)-
4-Benzylpiperidine Aromatic H7.29 - 7.10m-
Piperidine H-2, H-6 (eq)3.05d12.0
Benzylic CH₂2.51d7.2
Piperidine H-2, H-6 (ax)2.58t12.0
Piperidine H-41.68m-
Piperidine H-3, H-5 (eq)1.68d12.0
Piperidine H-3, H-5 (ax)1.20qd12.0, 3.6
Piperidine [1][2]H-2, H-62.79m-
H-3, H-51.51m-
H-42.19m-

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of signals for the piperidine and fluorobenzyl moieties. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹⁹F), a key diagnostic feature.

Compound Assignment Predicted/Observed Chemical Shift (δ, ppm) C-F Coupling (J_CF, Hz)
This compound C (ipso, attached to F)~161.5¹J_CF ≈ 245
C (aromatic, quat.)~136.0⁴J_CF ≈ 3
C (aromatic, CH, ortho to F)~130.5²J_CF ≈ 8
C (aromatic, CH, meta to F)~115.0³J_CF ≈ 21
Piperidine C-2~54.0-
Piperidine C-6~47.0-
Piperidine C-3~41.0-
Benzylic CH₂~39.0-
Piperidine C-5~26.0-
Piperidine C-4~25.0-
4-Benzylpiperidine C (aromatic, quat.)140.4-
C (aromatic, CH)129.1-
C (aromatic, CH)128.2-
C (aromatic, CH)125.8-
Piperidine C-2, C-646.5-
Benzylic CH₂43.1-
Piperidine C-438.1-
Piperidine C-3, C-532.3-
Piperidine [1]C-2, C-647.0-
C-3, C-527.2-
C-425.2-
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Compound Vibrational Mode Predicted/Observed Wavenumber (cm⁻¹) Intensity
This compound N-H stretch (secondary amine)~3300 - 3350Medium-Weak
C-H stretch (aromatic)~3010 - 3080Medium
C-H stretch (aliphatic)~2850 - 2960Strong
C=C stretch (aromatic)~1600, ~1510Medium
N-H bend~1500 - 1580Medium
C-F stretch~1220 - 1240Strong
4-Benzylpiperidine N-H stretch~3280Medium
C-H stretch (aromatic)~3025Medium
C-H stretch (aliphatic)~2800 - 2950Strong
C=C stretch (aromatic)~1603, 1495, 1452Medium
Piperidine N-H stretch~3280Medium
C-H stretch (aliphatic)~2800 - 2950Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Compound m/z Interpretation
This compound 193.13[M]⁺ (Molecular Ion)
109.04[M - C₇H₆F]⁺ (Fluorotropylium ion)
84.08[M - C₇H₆F]⁺ (Loss of fluorobenzyl group)
4-Benzylpiperidine 175.14[M]⁺
91.05[C₇H₇]⁺ (Tropylium ion)
84.08[M - C₇H₇]⁺ (Loss of benzyl group)
Piperidine [3]85.09[M]⁺
84.08[M - H]⁺

Experimental Protocols

The following sections describe standard methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of solid particles. Transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on sample concentration.

    • Referencing : The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse sequence.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024 scans, depending on sample concentration and solubility.

    • Referencing : The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable small molecules, typically providing rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and is often used with LC-MS.

  • Mass Analyzer : A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Data Acquisition (EI-MS) :

    • Electron Energy : Typically 70 eV.

    • Mass Range : A scan range appropriate for the molecular weight of the compound (e.g., m/z 40-400).

    • Calibration : The mass axis should be calibrated using a known reference compound before analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized small molecule such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Sample NMR NMR Spectroscopy Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS_Data Determine Molecular Formula & Fragmentation MS->MS_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure Propose & Confirm Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Spectroscopic Analysis Workflow.

References

Navigating the Solubility Landscape of 3-(4-Fluorobenzyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-(4-Fluorobenzyl)piperidine, a pivotal intermediate in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in pharmaceutical development, this document provides a consolidated overview of its solubility profile, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that significantly influences its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior. This compound possesses a molecular structure with dual characteristics: a polar piperidine ring capable of hydrogen bonding and a relatively non-polar fluorobenzyl group. This duality suggests a varied solubility profile across different organic solvents. While precise, publicly available quantitative solubility data for this specific compound is limited, a qualitative assessment indicates it is generally soluble in a range of common organic solvents[1]. The hydrochloride salt form of this compound is noted to have excellent solubility in water[2].

Illustrative Solubility Data

Due to the scarcity of specific experimental data in scientific literature, the following table presents illustrative solubility values for this compound in a selection of organic solvents at ambient temperature (20-25°C). It is imperative to recognize that these values are hypothetical and grounded in the compound's structural attributes and general solubility principles. For any practical application, experimental verification is strongly recommended.

Solvent ClassificationSolvent NamePredicted Solubility (mg/mL)
Polar Protic Methanol> 100
Ethanol> 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile50 - 100
Tetrahydrofuran (THF)20 - 50
Non-Polar Dichloromethane (DCM)10 - 30
Toluene5 - 15
Hexane< 1

Note: These are estimated values and should be confirmed through experimentation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for successful drug development. The following are detailed methodologies for commonly employed experiments to quantify the solubility of a small molecule like this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility[3][4].

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[3]. A water bath shaker is commonly used for this purpose.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation, which pellets the solid material, or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound[5].

  • Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques for their sensitivity and specificity[5][6].

  • Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening[6][7].

Methodology (Nephelometry-based):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

  • Precipitation Monitoring: The formation of a precipitate as the compound's concentration exceeds its solubility limit is detected by a nephelometer, which measures light scattering from the suspended particles[8].

  • Data Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

Visualizing Methodologies and Relationships

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Collect supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E solubility_logic cluster_compound This compound Structure cluster_solvents Solvent Types cluster_solubility Solubility Outcome ('Like Dissolves Like') Compound Dual Character Molecule Polar Polar Piperidine Ring (H-bond acceptor/donor) Compound->Polar NonPolar Non-Polar Fluorobenzyl Group Compound->NonPolar HighSol Higher Solubility Polar->HighSol Strong Interaction LowSol Lower Solubility Polar->LowSol Weak Interaction NonPolar->HighSol Strong Interaction NonPolar->LowSol Weak Interaction PolarSolvent Polar Solvents (e.g., Methanol, DMSO) PolarSolvent->HighSol PolarSolvent->LowSol NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) NonPolarSolvent->HighSol NonPolarSolvent->LowSol

References

Potential Therapeutic Targets of 3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-fluorobenzyl)piperidine scaffold is a key structural motif found in a variety of biologically active compounds. Its presence is often associated with significant affinity and selectivity for several key therapeutic targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential therapeutic targets of molecules incorporating the this compound core, based on preclinical data from various derivatives. The primary targets identified include monoamine transporters (specifically the serotonin and dopamine transporters), acetylcholinesterase, the dopamine D4 receptor, and the sigma-1 receptor. This document summarizes the available quantitative data for representative derivatives, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways. The versatility of this scaffold highlights its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a wide array of pharmaceutical agents.[1][2] The piperidine ring, a ubiquitous feature in medicinal chemistry, often imparts favorable pharmacokinetic properties, while the fluorobenzyl group can enhance binding affinity and metabolic stability.[2] While direct pharmacological data for the parent this compound molecule is limited, numerous studies on its derivatives have revealed its potential to interact with several high-value therapeutic targets. This guide will explore these targets in detail, providing a foundation for further research and drug development efforts centered on this promising scaffold.

Potential Therapeutic Targets

Based on preclinical evidence from a range of derivatives, the this compound scaffold has been implicated in the modulation of the following targets:

  • Monoamine Transporters (SERT and DAT)

  • Acetylcholinesterase (AChE)

  • Dopamine D4 Receptor

  • Sigma-1 Receptor

The following sections will delve into the specifics of the interactions with these targets.

Monoamine Transporters: Serotonin (SERT) and Dopamine (DAT)

The this compound moiety is a common feature in compounds designed to inhibit the reuptake of serotonin and dopamine, key neurotransmitters in the regulation of mood, cognition, and motor control.[3][4]

The following table summarizes the binding affinities and inhibitory concentrations of various derivatives containing the (4-fluorobenzyl)piperidine scaffold for SERT and DAT. It is important to note that these values are for derivatives and not the parent compound.

Compound ClassDerivative Structure (Representative)TargetAssay TypeQuantitative ValueReference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidineSERT[3H]-Paroxetine BindingKi: 2 - 400 nM[5]
4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine Analogues(+)-trans-3-Hydroxy derivativeDAT[3H]-WIN 35,428 BindingIC50: 0.46 nM[2]
(+)-trans-3-Hydroxy derivativeDAT[3H]-Dopamine UptakeIC50: 4.05 nM[2]
3,6-Disubstituted Piperidine AnaloguesS,S-(-)-19a derivativeDAT[3H]-WIN 35,428 BindingIC50: 11.3 nM[6]

Inhibition of monoamine transporters leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling. This is a primary mechanism for many antidepressant and psychostimulant drugs.[4]

monoamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., 5-HT, DA) SynapticCleft Synaptic Cleft MA->SynapticCleft Release Vesicle Synaptic Vesicle Vesicle->MA MAT Monoamine Transporter (SERT/DAT) FBP This compound Derivative FBP->MAT Inhibition MA_synapse Monoamine Receptor Postsynaptic Receptor (e.g., 5-HTR, DR) Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Neuronal Response Signaling->Response MA_synapse->MAT Reuptake MA_synapse->Receptor Binding

Modulation of Monoamine Neurotransmission.

Acetylcholinesterase (AChE)

Derivatives of benzylpiperidine are well-established inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This makes them relevant for the treatment of cognitive disorders such as Alzheimer's disease.

The following table presents the AChE inhibitory activity of various benzylpiperidine derivatives, some of which include the fluorobenzyl moiety.

Compound ClassDerivative Structure (Representative)TargetAssay TypeQuantitative ValueReference
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesN-((1-(3-fluorobenzyl)piperidin-4-yl)methyl) derivativeAChEEllman's MethodIC50: 3.14 µM
N-(2-(piperidine-1-yl)ethyl)benzamidesortho-Fluoro derivativeAChEEllman's MethodIC50: 13 nM[7]
Dual AChE/GSK3β Inhibitors2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamideAChEEllman's MethodPotent, superior to donepezil[8]

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[9]

ache_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_Vesicle->ACh_synapse Release Receptor Nicotinic & Muscarinic Receptors Response Postsynaptic Response Receptor->Response SynapticCleft Synaptic Cleft ACh_synapse->Receptor Binding AChE AChE ACh_synapse->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate FBP This compound Derivative FBP->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Dopamine D4 Receptor

The dopamine D4 receptor, a G-protein coupled receptor, is a target for antipsychotic medications. Several classes of piperidine-containing compounds have been developed as D4 receptor antagonists.

Compound ClassDerivative Structure (Representative)TargetAssay TypeQuantitative ValueReference
Benzyloxy Piperidines3-Fluorobenzyl derivativeD4 ReceptorRadioligand BindingKi: 205.9 nM
4,4-Difluoro-3-(phenoxymethyl)piperidines3,4-Difluorophenyl derivativeD4 Receptor[3H]-N-methylspiperone BindingKi: 5.5 nM

The dopamine D4 receptor is a D2-like receptor that couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10]

d4_receptor_signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds FBP This compound Derivative (Antagonist) FBP->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Dopamine D4 Receptor Signaling Pathway.

Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein involved in the regulation of calcium signaling and cellular stress responses. It is a promising target for a variety of CNS disorders. Piperidine-based structures have been identified as potent sigma-1 receptor modulators.

Compound ClassDerivative Structure (Representative)TargetAssay TypeQuantitative ValueReference
Piperidine/Piperazine-based Compounds2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor--INVALID-LINK---Pentazocine BindingKi: 3.2 nM[11][12]
3- and 4-HydroxypiperidinesN-Methyl-5-indazole derivativeSigma-1 ReceptorRadioligand BindingKi: 1.2 nM

The sigma-1 receptor, upon activation, can translocate and interact with various client proteins, including ion channels and other receptors, to modulate downstream signaling pathways. A key function is the regulation of calcium mobilization from the endoplasmic reticulum.[13]

sigma1_receptor_signaling cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1R - BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R Dissociates IP3R IP3 Receptor Sigma1R->IP3R Modulates ClientProteins Client Proteins (Ion Channels, Kinases) Sigma1R->ClientProteins Interacts Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ FBP This compound Derivative (Agonist) FBP->Sigma1R_BiP Binds Downstream Downstream Signaling (e.g., Nrf2, MAPK) ClientProteins->Downstream Ca_Cytosol->Downstream CellularResponse Cellular Response (Neuroprotection, Plasticity) Downstream->CellularResponse

Sigma-1 Receptor Signaling Cascade.

Experimental Protocols

This section provides generalized protocols for the key assays used to characterize compounds targeting the aforementioned receptors and enzymes.

Radioligand Binding Assay for Monoamine Transporters (SERT/DAT)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for SERT or DAT.

  • Materials:

    • Cell membranes expressing the transporter of interest (SERT or DAT).

    • Radioligand (e.g., [3H]-Paroxetine for SERT, [3H]-WIN 35,428 for DAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound (this compound derivative) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT or cocaine for DAT).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[1]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Assay buffer (e.g., phosphate buffer, pH 8.0).

    • Test compound (this compound derivative) at various concentrations.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 412 nm.

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well (except for the blank).

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader in kinetic mode.

    • The rate of the reaction is determined from the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the sigma-1 receptor.

  • Materials:

    • Tissue homogenate or cell membranes expressing the sigma-1 receptor.

    • Radioligand (e.g., [3H]-(+)-pentazocine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Test compound (this compound derivative) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of haloperidol or (+)-pentazocine).

    • 96-well microplates, glass fiber filters, scintillation cocktail, and counter.

  • Procedure:

    • Follow a similar procedure as described for the monoamine transporter binding assay (Section 3.1).

    • Incubate the reaction mixture (membranes, radioligand, and test compound/control) at an appropriate temperature (e.g., 37°C) for a suitable duration (e.g., 120 minutes).

    • Terminate the reaction by filtration and quantify the bound radioactivity.

    • Calculate the IC50 and Ki values as previously described.

Conclusion

The this compound scaffold represents a privileged structure in the design of CNS-active agents. The evidence from a multitude of its derivatives strongly suggests that this core can be effectively utilized to target a range of therapeutically relevant proteins, including monoamine transporters (SERT and DAT), acetylcholinesterase, the dopamine D4 receptor, and the sigma-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in leveraging the potential of this versatile chemical entity. Further investigation into the specific pharmacological profile of the parent this compound and the synthesis of novel derivatives are warranted to fully explore its therapeutic potential in treating complex neurological and psychiatric disorders.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorobenzyl)piperidine has emerged as a valuable building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this pivotal piperidine derivative. While the precise moment of its initial synthesis remains nuanced, its development is intrinsically linked to the broader exploration of substituted piperidines as privileged scaffolds for targeting neurotransmitter systems. This document details a key synthetic protocol, summarizes the pharmacological data of its derivatives, and situates its importance within the landscape of modern drug discovery.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with complex biological targets such as G-protein coupled receptors and neurotransmitter transporters. The N-benzylpiperidine moiety, in particular, has been extensively utilized by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates, often providing crucial cation-π interactions with target proteins.[1] The introduction of a fluorine atom on the benzyl ring can further enhance metabolic stability and binding affinity. It is within this rich context of medicinal chemistry that this compound was developed.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be traced to the extensive research into substituted piperidines for CNS applications throughout the latter half of the 20th century. Early work on piperidine derivatives focused on their potential as analgesics, antipsychotics, and antihistamines. Patents from the 1960s and beyond describe the synthesis of a wide variety of N-aralkyl and substituted piperidines, laying the groundwork for more refined structural modifications.[3]

The synthesis of 3-substituted benzylpiperidines gained momentum as researchers sought to fine-tune the pharmacological profiles of these compounds. A 2003 publication by Faigl et al. in Tetrahedron Letters presented a "convenient new method" for the preparation of a series of 3-(substituted benzyl)piperidines, including this compound, suggesting that while the compound may have been synthesized previously, this work provided a more efficient and accessible route for its production in a research setting.[4] This methodology facilitated its use as a versatile intermediate in the development of more complex molecules.

Subsequent research has solidified the importance of the this compound core in the development of ligands for various CNS targets. Notably, its derivatives have been investigated as high-affinity ligands for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various methods common in heterocyclic chemistry. The protocol detailed by Faigl et al. (2003) provides a clear and efficient pathway.

Synthesis of this compound via Grignard Reaction and Catalytic Hydrogenation[4]

This synthetic route involves a two-step process starting from pyridine-3-carboxaldehyde and 4-fluorophenylmagnesium bromide.

Experimental Workflow:

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Catalytic Hydrogenation & Deoxygenation A Pyridine-3-carboxaldehyde C (4-Fluorophenyl)(pyridin-3-yl)methanol A->C THF B 4-Fluorophenylmagnesium bromide B->C D (4-Fluorophenyl)(pyridin-3-yl)methanol E This compound D->E H2, Pd/C, Acetic Acid

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanol

  • To a solution of 4-fluorophenylmagnesium bromide (prepared from 4-fluorobromobenzene and magnesium turnings) in anhydrous tetrahydrofuran (THF), a solution of pyridine-3-carboxaldehyde in THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (4-fluorophenyl)(pyridin-3-yl)methanol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude (4-fluorophenyl)(pyridin-3-yl)methanol is dissolved in glacial acetic acid.

  • 10% Palladium on activated carbon (Pd/C) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature for 24-48 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) affords pure this compound.

Pharmacological Profile of Derivatives

While comprehensive pharmacological data for this compound itself is limited in the public domain, its utility is demonstrated through the potent biological activity of its derivatives. A notable area of investigation is its incorporation into molecules targeting the serotonin transporter (SERT).

Serotonin Transporter (SERT) Ligands

Derivatives of this compound have been synthesized and evaluated as ligands for the serotonin transporter. The general structure involves the modification of the piperidine nitrogen.

Table 1: In Vitro Binding Affinities of this compound Derivatives at the Serotonin Transporter (SERT)

Compound IDR-group on Piperidine NitrogenKᵢ (nM) for [³H]paroxetine displacementReference
Derivative 1 -CH₂-O-(4-fluorophenyl)2.5[5]
Derivative 2 -CH₂-O-(phenyl)10.2[5]
Derivative 3 -CH₂-O-(4-methoxyphenyl)35.8[5]

Data is for illustrative derivatives and not the core compound itself.

The high affinity of these derivatives for SERT underscores the potential of the this compound scaffold in designing novel antidepressants and anxiolytics.

Signaling Pathway Context:

The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling. Inhibition of SERT increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Release Release Serotonin_Vesicle->Release SERT SERT Serotonin Serotonin Release->Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Inhibitor This compound Derivative Inhibitor->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT).

Conclusion

This compound stands as a testament to the enduring utility of the piperidine scaffold in medicinal chemistry. While its precise origin is embedded within the broader history of CNS drug discovery, its value as a versatile synthetic intermediate is well-established. The efficient synthesis and the demonstrated high affinity of its derivatives for key neurological targets, such as the serotonin transporter, ensure its continued relevance in the development of next-generation therapeutics. Further exploration of this core structure is likely to yield novel compounds with tailored pharmacological profiles, contributing to the advancement of treatments for a range of neurological and psychiatric disorders.

References

safety and handling of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-(4-Fluorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, a thorough understanding of its safe handling is paramount for research and development professionals.[1][2][3][4][5][6][7][8] This document collates available physicochemical and toxicological data, outlines detailed experimental protocols for its handling and disposal, and visualizes potential downstream biological pathways of compounds derived from this molecule.

Chemical and Physical Properties

This compound is a substituted piperidine derivative.[2][3][4][5][6][7][8] While comprehensive experimental data for this specific compound is not fully available in public literature, the following tables summarize the known properties of this compound, its hydrochloride salt, and its parent compound, piperidine, for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThis compound HClPiperidine (Parent Compound)
Molecular Formula C₁₂H₁₆FNC₁₂H₁₆FN·HClC₅H₁₁N
Molecular Weight 193.26 g/mol 229.72 g/mol 85.15 g/mol
Appearance Colorless or yellowish liquidWhite powderColorless liquid
Melting Point Data not availableData not available-7 °C
Boiling Point Data not availableData not available106 °C
Solubility Soluble in most organic solventsExcellent solubility in waterMiscible with water; soluble in alcohols, ethers
Vapor Pressure Data not availableData not available5.3 kPa at 29.2 °C

Toxicological Data

Toxicological data for this compound is limited. The hazard statements suggest it is harmful if swallowed and may cause skin, eye, and respiratory irritation. For a more complete understanding of the potential hazards, data for the parent compound, piperidine, is provided. Piperidine is classified as toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.

Table 2: Toxicological Profile of Piperidine (Parent Compound)

HazardData
Acute Oral Toxicity (LD50, rat) 133 - 740 mg/kg
Acute Dermal Toxicity (LD50, rabbit) 275 mg/kg
Acute Inhalation Toxicity (LC50, rat, 4h) 4.8 mg/L
Skin Corrosion/Irritation Causes severe burns
Eye Damage/Irritation Causes serious eye damage

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS) and analogy to similar piperidine derivatives, this compound should be handled as a hazardous substance.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10][11]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[9][10][11] Ensure proper glove removal technique to avoid skin contact.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[9]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][12]

Experimental Protocols

The following are generalized protocols for the safe handling of this compound in a laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing and Transferring

This protocol outlines the steps for accurately weighing and transferring solid this compound hydrochloride.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don the appropriate PPE (lab coat, safety goggles, and nitrile gloves).

    • Place a calibrated analytical balance inside the fume hood if possible, or directly adjacent to it.

    • Use a non-stick weighing boat or glossy weighing paper for hygroscopic or sticky solids.[13]

  • Weighing:

    • Tare the weighing boat on the balance.

    • Carefully dispense the desired amount of the compound onto the weighing boat using a clean spatula.

    • Record the exact mass of the compound.

  • Transfer:

    • To transfer the solid to a reaction vessel (e.g., a round-bottom flask), use a powder funnel.[13]

    • Gently tap the weighing boat and spatula to transfer the majority of the solid.

    • If the solvent to be used in the reaction is known to be compatible with the weighing boat material, rinse the boat with a small amount of the solvent to transfer any remaining residue into the reaction vessel.[13]

Solution Preparation

This protocol describes the preparation of a solution of a specific concentration.

  • Calculation:

    • Calculate the mass of this compound hydrochloride required to achieve the desired molarity and volume.[14][15]

  • Dissolution:

    • Weigh the calculated amount of the solid following the protocol in section 4.1.

    • Transfer the solid to a beaker or flask of appropriate size.

    • Add approximately half of the final desired volume of the solvent (e.g., deionized water for the hydrochloride salt).[16]

    • Stir the mixture with a magnetic stir bar or swirl gently until the solid is completely dissolved.[14][16] Gentle heating may be applied if the compound's stability at higher temperatures is known.

  • Dilution to Final Volume:

    • Carefully transfer the solution to a volumetric flask of the desired final volume.

    • Rinse the initial beaker or flask with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.[17]

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[16][17]

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.[17]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • Store in a locked cabinet or a restricted access area.

Disposal

As a halogenated organic compound, this compound requires specific disposal procedures.[18][19]

  • Waste Segregation:

    • Dispose of waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[18][19][20][21]

    • Do not mix with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[20][21]

  • Container Management:

    • Use a compatible, leak-proof container with a secure lid.

    • Label the waste container with its contents and associated hazards as soon as the first waste is added.[21][22]

  • Spill Cleanup:

    • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).[11]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[19]

    • For large spills, evacuate the area and follow institutional emergency procedures.[19]

Potential Biological Signaling Pathways

This compound serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, including analgesics and anti-inflammatory agents, as well as molecules targeting neurotransmitter systems.[1][23] The following diagrams illustrate potential downstream signaling pathways that could be modulated by drugs derived from this piperidine intermediate.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

Derivatives of this compound may be developed as non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme.[4][7] COX-2 is involved in the inflammatory response by converting arachidonic acid to prostaglandins.[1][23][24][25][26]

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID NSAID (derived from This compound) NSAID->COX2 Inhibition SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SSRI SSRI (derived from This compound) SSRI->SERT Blockade Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission

References

Methodological & Application

Synthesis of 3-(4-Fluorobenzyl)piperidine: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-(4-Fluorobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described method follows a robust and scalable two-step synthetic sequence commencing with the readily available starting materials, 3-cyanopyridine and 4-fluorobenzyl bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The synthesis of this compound is achieved through a reliable two-step process. The initial step involves the formation of 3-(4-fluorobenzyl)pyridine via a Grignard reaction between 4-fluorobenzylmagnesium bromide and 3-cyanopyridine. The subsequent step is the catalytic hydrogenation of the intermediate pyridine derivative to yield the final piperidine product. This protocol provides detailed methodologies for both key reactions, including reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Substituted piperidines are a prevalent structural motif in a wide array of pharmaceutical agents due to their favorable pharmacokinetic properties and their ability to interact with various biological targets. Specifically, the 3-benzylpiperidine scaffold is a core component of several centrally acting drugs. The introduction of a fluorine atom on the benzyl moiety can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and scalable synthesis of derivatives such as this compound is of significant interest to the medicinal chemistry community. The following protocol details a well-established and reproducible method for its preparation.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorobenzyl)pyridine

This step involves the synthesis of the intermediate, 3-(4-fluorobenzyl)pyridine, through a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • 4-Fluorobenzyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • 3-Cyanopyridine

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

  • A solution of 4-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, the remaining 4-fluorobenzyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C, and a solution of 3-cyanopyridine in anhydrous toluene is added dropwise.

  • After the addition, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is separated and washed with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(4-fluorobenzyl)pyridine.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the pyridine ring of the intermediate to the desired piperidine.

Materials:

  • 3-(4-fluorobenzyl)pyridine

  • Ethanol (EtOH)

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A solution of 3-(4-fluorobenzyl)pyridine in ethanol is placed in a hydrogenation vessel.

  • Platinum(IV) oxide is added to the solution.

  • The vessel is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 5 hours, or until the reaction is complete as monitored by TLC or GC-MS.[1]

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
3-(4-fluorobenzyl)pyridineC₁₂H₁₀FN187.2260-70Oil
This compoundC₁₂H₁₆FN193.2685-95Oil

Characterization Data for this compound:

  • ¹H NMR (CDCl₃): δ 7.15-7.05 (m, 2H), 6.95 (t, J = 8.7 Hz, 2H), 3.05-2.95 (m, 1H), 2.85-2.75 (m, 1H), 2.60-2.45 (m, 2H), 2.40-2.25 (m, 1H), 1.90-1.75 (m, 1H), 1.70-1.45 (m, 3H), 1.15-1.00 (m, 1H).

  • Mass Spectrometry (ESI+): m/z 194.1 [M+H]⁺.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Catalytic Hydrogenation Start1 4-Fluorobenzyl bromide + Mg in Et2O Grignard 4-Fluorobenzylmagnesium bromide Start1->Grignard Initiation Reaction1 Grignard Addition Grignard->Reaction1 Cyanopyridine 3-Cyanopyridine in Toluene Cyanopyridine->Reaction1 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Quenching Intermediate 3-(4-fluorobenzyl)pyridine Workup1->Intermediate Isolation Start2 3-(4-fluorobenzyl)pyridine Reaction2 Hydrogenation Start2->Reaction2 Catalyst PtO2, H2 (50 psi) in EtOH Catalyst->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 Catalyst Removal FinalProduct This compound Workup2->FinalProduct Isolation

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step method is efficient and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis. The provided data and workflow diagrams are intended to facilitate the reproduction of this procedure by researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 3-(4-Fluorobenzyl)piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-(4-fluorobenzyl)piperidine scaffold in drug design and discovery. This versatile building block has shown significant promise in the development of novel therapeutic agents, particularly as an inhibitor of key enzymes such as tyrosinase and dihydrofolate reductase (DHFR). Its structural features, including the piperidine ring and the fluorinated benzyl group, contribute to favorable pharmacokinetic properties and potent biological activity.

Rationale for Use in Drug Design

The this compound moiety is an attractive scaffold in medicinal chemistry for several reasons:

  • Structural Rigidity and Vectorial Orientation: The piperidine ring offers a three-dimensional structure that can orient substituents in well-defined vectors, allowing for precise interactions with biological targets.

  • Improved Physicochemical Properties: The presence of the piperidine nitrogen can enhance aqueous solubility and provide a handle for further chemical modification to optimize drug-like properties.[1]

  • Enhanced Lipophilicity and Bioavailability: The 4-fluorobenzyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • Metabolic Stability: The fluorine atom can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Applications in Enzyme Inhibition

Derivatives of the this compound scaffold have been successfully employed as inhibitors of tyrosinase and dihydrofolate reductase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic skin-lightening applications.

While direct data for this compound derivatives is limited, closely related 4-(4-fluorobenzyl)piperazine analogs have demonstrated potent tyrosinase inhibition.

Compound IDModificationTargetIC50 (µM)Reference CompoundIC50 (µM)
1a 4-Fluorobenzyl-piperazine coreMushroom Tyrosinase4.49Kojic Acid17.76[3]
1d 3-Chloro-4-fluorophenyl derivativeMushroom Tyrosinase1.72Kojic Acid17.76[3]
2c Acetyl linking group with 3-chloro-4-fluorophenylMushroom Tyrosinase1.73Kojic Acid17.76[3]
2d Methylated acetyl linking groupMushroom Tyrosinase1.38Kojic Acid17.76[3]
25 Optimized 4-(4-fluorobenzyl)piperazin-1-yl derivativeMushroom Tyrosinase0.96Kojic Acid17.76[3]
Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of DNA precursors, making it an important target for anticancer and antimicrobial agents.

The following data for 4-piperidine-based thiosemicarbazones, which can be synthesized from a this compound precursor, highlight the potential of this scaffold in developing DHFR inhibitors.

Compound IDR Group on ThiosemicarbazoneTargetIC50 (µM)Reference CompoundIC50 (µM)
5a CyclohexylDihydrofolate Reductase41.20 ± 0.67MethotrexateNot specified
5c m-BromophenylDihydrofolate Reductase30.16 ± 0.74MethotrexateNot specified
5d p-BromophenylDihydrofolate Reductase26.11 ± 0.38MethotrexateNot specified
5k 2,3-DichlorophenylDihydrofolate Reductase47.30 ± 0.86MethotrexateNot specified
5m p-ChlorophenylDihydrofolate Reductase18.36 ± 0.52MethotrexateNot specified
5p 3-NitrophenylDihydrofolate Reductase13.70 ± 0.25MethotrexateNot specified

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of derivatives based on the this compound scaffold.

G start Start: Piperidine step1 React with 4-Fluorobenzaldehyde (Anhydrous K2CO3, DMF, 80-90°C, 12h) start->step1 intermediate Intermediate: 4-(Piperidin-1-yl)benzaldehyde step1->intermediate step2 Reaction with Substituted Thiosemicarbazides intermediate->step2 product Final Product: Piperidine-based Thiosemicarbazones step2->product

Synthetic workflow for piperidine-based thiosemicarbazones.

Materials:

  • Piperidine

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Substituted thiosemicarbazides

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 4-(Piperidin-1-yl)benzaldehyde:

    • Dissolve piperidine (1 mmol) in 4.0 mL of DMF in a round-bottom flask.

    • Add anhydrous K2CO3 (2 mmol) to the solution.

    • Heat the mixture to 80-90°C with stirring.

    • After 30 minutes, add 4-fluorobenzaldehyde (1 mmol) to the reaction mixture.

    • Continue heating for 12 hours.[4]

    • After completion, cool the reaction, and purify the intermediate product, 4-(piperidin-1-yl)benzaldehyde, using appropriate extraction and chromatography techniques.

  • Synthesis of Piperidine-based Thiosemicarbazones:

    • React the intermediate 4-(piperidin-1-yl)benzaldehyde with various substituted thiosemicarbazides to generate a library of thiosemicarbazone derivatives.[4]

    • The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for each thiosemicarbazide derivative.

    • Purify the final products by recrystallization or column chromatography.

Protocol for Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.

G start Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase - L-DOPA - Test Compound - Kojic Acid (Positive Control) step1 Dispense into 96-well plate: - Buffer - Test Compound/Control - Tyrosinase Solution start->step1 step2 Pre-incubate at 37°C for 10 min step1->step2 step3 Initiate reaction by adding L-DOPA step2->step3 step4 Incubate at 37°C for 20 min step3->step4 step5 Measure absorbance at 475 nm step4->step5 end Calculate % Inhibition and IC50 step5->end G start Prepare Reagents: - Assay Buffer - DHFR Enzyme - Dihydrofolate (DHF) - NADPH - Test Compound - Methotrexate (Positive Control) step1 Dispense into 96-well UV plate: - Assay Buffer - NADPH - Test Compound/Control - DHFR Enzyme start->step1 step2 Pre-incubate at room temperature for 10-15 min step1->step2 step3 Initiate reaction by adding DHF step2->step3 step4 Immediately measure absorbance at 340 nm (kinetic mode) step3->step4 end Calculate % Inhibition and IC50 step4->end G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor This compound Derivative Inhibitor->Tyrosinase G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis THF->DNA DHFR DHFR DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->NADP Inhibitor This compound Derivative Inhibitor->DHFR

References

Application Notes: 3-(4-Fluorobenzyl)piperidine and its Analogs as Key Precursors for the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets.[1][2] Specifically, 3,4-disubstituted piperidine derivatives are critical structural motifs for a range of central nervous system (CNS) active agents. Among these, 3-(4-Fluorobenzyl)piperidine and its closely related analogs, such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, serve as pivotal precursors in the synthesis of potent and selective serotonin reuptake inhibitors (SSRIs).[3][4] This document outlines the application of these precursors in the synthesis of Paroxetine, a widely prescribed antidepressant, and provides detailed protocols for its synthesis and analysis.

Significance of the 4-Fluorophenyl Piperidine Moiety

Paroxetine, with the chemical name (-)-trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine, is a potent SSRI used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and anxiety disorders.[5] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the trans-disubstituted piperidine ring bearing a 4-fluorophenyl group at the C4 position.[6] This specific substitution pattern is crucial for high-affinity binding to the serotonin transporter (SERT).[7] The synthesis of Paroxetine often relies on key intermediates that already contain this core structure, making precursors like this compound analogs highly valuable in pharmaceutical manufacturing.[4]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

SSRIs function by blocking the reabsorption (reuptake) of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron.[8][9] This action increases the extracellular concentration of serotonin in the synaptic cleft, making more of it available to bind to postsynaptic receptors.[9][10] Paroxetine exhibits the highest activity in serotonin reuptake inhibition compared to other SSRIs.[6][11] This enhanced serotonergic neurotransmission is believed to be responsible for the antidepressant and anxiolytic effects.[10]

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic serotonin_vesicle Serotonin Vesicles synaptic_cleft Synaptic Cleft serotonin_vesicle->synaptic_cleft 1. Serotonin Release sert Serotonin Transporter (SERT) postsynaptic receptor Postsynaptic 5-HT Receptor receptor->postsynaptic 5. Signal Transduction synaptic_cleft->sert 3. Reuptake synaptic_cleft->receptor 2. Receptor Binding ssri Paroxetine (SSRI) ssri->sert 4. SSRI Blocks Reuptake

Caption: Mechanism of action for SSRIs like Paroxetine.

Experimental Protocols

Protocol 1: Synthesis of Paroxetine from a Key Piperidine Intermediate

This protocol describes a common synthetic route to Paroxetine starting from the key intermediate (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. This intermediate shares the core structural features of this compound and is a well-documented precursor.[4]

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis start Start: (3S,4R)-4-(4-fluorophenyl) -3-hydroxymethylpiperidine step1 N-Boc Protection start->step1 step2 Coupling with Sesamol (Mitsunobu or similar) step1->step2 step3 Deprotection (Acidic Conditions) step2->step3 end Final Product: Paroxetine Base step3->end purification Purification (Crystallization/Chromatography) end->purification hplc HPLC/UHPLC Analysis (Purity & Quantification) purification->hplc ms Mass Spectrometry (Identity Confirmation) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr

Caption: Overall workflow for Paroxetine synthesis and analysis.

Materials and Reagents:

  • (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Sesamol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection:

    • To a solution of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (1.0 eq) in a suitable solvent like toluene, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).[4]

    • Add an aqueous solution of NaOH (1.2 eq) and stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

  • Coupling with Sesamol (Mitsunobu Reaction):

    • Dissolve the N-Boc protected intermediate (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M NaOH, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude N-Boc-Paroxetine. Purify by column chromatography on silica gel if necessary.

  • Deprotection to Yield Paroxetine:

    • Dissolve the purified N-Boc-Paroxetine in a suitable solvent such as isopropanol or ethyl acetate.

    • Add a solution of HCl (e.g., HCl in isopropanol) and stir at room temperature for 1-3 hours.[4]

    • Monitor the deprotection by TLC/LC-MS.

    • Upon completion, the Paroxetine hydrochloride salt may precipitate. If not, the solvent can be evaporated, and the residue triturated with a solvent like diethyl ether to induce precipitation.

    • To obtain the free base, the hydrochloride salt can be neutralized with a base like saturated sodium bicarbonate solution and extracted into an organic solvent (e.g., ethyl acetate).

Data Summary: Representative Reaction Yields

StepProductTypical Yield (%)Reference
1N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine>95%[4]
2N-Boc-Paroxetine70-85%General Mitsunobu
3Paroxetine HCl>90%[4]

Protocol 2: Quality Control of Paroxetine by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the purity and concentration of the synthesized Paroxetine. The method is based on established analytical procedures for Paroxetine.[12]

Materials and Equipment:

  • HPLC system with UV or electrochemical detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Paroxetine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Orthophosphoric acid or HCl to adjust pH

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 0.01 M) by dissolving NaH₂PO₄ in HPLC grade water.

    • Adjust the pH to 3.0 using phosphoric acid or HCl.[12]

    • The mobile phase is a mixture of the prepared buffer and acetonitrile. A typical composition is 60:40 (v/v) Buffer:Acetonitrile.[12]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve Paroxetine HCl reference standard in methanol or a methanol/water mixture to obtain a concentration of 1 mg/mL.[13]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).[12]

    • Sample Solution: Accurately weigh the synthesized Paroxetine product and dissolve it in the mobile phase to a known concentration within the calibration range (e.g., 10 ng/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25 °C

    • Detection: UV at 293 nm[14] or Electrochemical Detection (ECD) at +0.9 V[12]

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • Determine the purity and concentration of the synthesized Paroxetine by comparing its peak area to the calibration curve.

Data Summary: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity Range0.5 - 50 ng/mL[12]
Correlation Coefficient (r²)> 0.999[12]
Limit of Detection (LOD)0.005 ng/mL[12]
Limit of Quantitation (LOQ)0.01 ng/mL[12]
Recovery99.7 - 100.7%[12]
Intraday Precision (%RSD)< 0.54%[12]
Interday Precision (%RSD)< 0.26%[12]

References

Application of 3-(4-Fluorobenzyl)piperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-Fluorobenzyl)piperidine scaffold is a versatile chemical motif that serves as a foundational structure for a variety of neurologically active compounds. Its derivatives have shown significant promise in neuroscience research, demonstrating high affinity and selectivity for critical molecular targets within the central nervous system (CNS). These targets primarily include monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT), as well as G-protein coupled receptors like the dopamine D4 receptor. The applications of these compounds range from potential therapeutic agents for depression and substance abuse to valuable research tools for elucidating the roles of these targets in normal brain function and pathological conditions.

Key Applications in Neuroscience

Derivatives of this compound have been instrumental in the following areas of neuroscience research:

  • Serotonin Reuptake Inhibition: Certain derivatives are potent and selective inhibitors of SERT, making them valuable tools for studying the serotonergic system and as potential antidepressants.

  • Dopamine Reuptake Inhibition: Other analogues exhibit high affinity for DAT, offering potential as treatments for conditions like cocaine addiction and providing probes to study dopaminergic neurotransmission.

  • Dopamine D4 Receptor Antagonism: Specific modifications to the scaffold have yielded potent and selective antagonists for the D4 receptor, which is implicated in psychiatric disorders such as schizophrenia.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and their interactions with key neuroscience targets.

Table 1: Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives for Serotonin Transporter (SERT)

CompoundKi (nM) for [3H]-paroxetine displacement
Derivative 12 - 400
Fluoxetine (Reference)In the same order of magnitude

Data extracted from a study on high-affinity ligands for the serotonin transporter.[1]

Table 2: In Vitro Activity of Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine at the Dopamine Transporter (DAT)

CompoundInhibition of [3H]WIN 35,428 Binding (IC50, nM)Dopamine Uptake Inhibition (IC50, nM)
(+)-50.464.05
(-)-556.738.0
GBR 12909 (Reference)22-fold less potent than (+)-5Not specified

Data from a study on high-affinity ligands for the dopamine transporter.[2]

Table 3: Binding Affinity of a this compound Derivative for Dopamine Receptors

CompoundReceptor SubtypeKi (nM) for [3H]spiperone displacement
3-(4-Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-oneD44.3

Data from a study on a potent and selective D4 receptor antagonist.[3]

Signaling Pathways

The therapeutic and research applications of this compound derivatives are rooted in their ability to modulate specific signaling pathways.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Binding Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Activation Drug This compound Derivative (SSRI) Drug->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

SERT Signaling Inhibition by a this compound Derivative.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron DAT DAT Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Dopamine_vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Dopamine_vesicle->Synaptic_Cleft Release Synaptic_Cleft->DAT Binding Postsynaptic_Receptor Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Activation Drug This compound Derivative (DRI) Drug->DAT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

DAT Signaling Inhibition by a this compound Derivative.

D4_Signaling Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Drug This compound Derivative (Antagonist) Drug->D4_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreased Activation Cellular_Response Cellular Response PKA->Cellular_Response Altered

Dopamine D4 Receptor Antagonism by a this compound Derivative.

Experimental Protocols

Detailed methodologies for key experiments involving this compound derivatives are provided below.

Protocol 1: SERT Radioligand Binding Assay

This protocol is adapted from a study investigating 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as SERT ligands.[1]

SERT_Binding_Assay start Start prep Prepare Rat Cerebral Cortex Membranes start->prep incubate Incubate Membranes with [3H]-paroxetine (radioligand) and Test Compound prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter count Quantify Radioactivity using Scintillation Counting filter->count analyze Analyze Data to Determine Ki Values count->analyze end End analyze->end

Experimental Workflow for SERT Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter (SERT).

Materials:

  • Test compounds (this compound derivatives)

  • [3H]-paroxetine (radioligand)

  • Fluoxetine (for determining non-specific binding)

  • Rat cerebral cortex membrane preparation

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh assay buffer. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]-paroxetine) at a fixed concentration (e.g., 0.1-0.3 nM).

    • To determine non-specific binding, use a saturating concentration of a known SERT ligand (e.g., fluoxetine) instead of the test compound in separate wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: DAT Radioligand Binding and Dopamine Uptake Assays

This protocol is based on a study of hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[2]

DAT_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay b_start Prepare Striatal Membranes b_incubate Incubate with [3H]WIN 35,428 and Test Compound b_start->b_incubate b_filter Filtration b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_analyze Determine IC50 b_quantify->b_analyze u_start Prepare Striatal Synaptosomes u_preincubate Pre-incubate with Test Compound u_start->u_preincubate u_incubate Add [3H]Dopamine and Incubate u_preincubate->u_incubate u_terminate Terminate Uptake u_incubate->u_terminate u_quantify Scintillation Counting u_terminate->u_quantify u_analyze Determine IC50 u_quantify->u_analyze

Experimental Workflows for DAT Binding and Uptake Assays.

Objective: To assess the potency of test compounds to inhibit radioligand binding to DAT and to inhibit dopamine uptake.

A. Radioligand Binding Assay

Materials:

  • [3H]WIN 35,428 (radioligand)

  • Cocaine (for non-specific binding)

  • Rat striatal membrane preparation

  • Assay buffer

Procedure:

  • Follow a similar procedure to the SERT binding assay (Protocol 1), using [3H]WIN 35,428 as the radioligand and rat striatal membranes.

  • Use a known DAT inhibitor like cocaine to define non-specific binding.

  • Calculate IC50 and Ki values as described previously.

B. Dopamine Uptake Assay

Materials:

  • [3H]Dopamine

  • Test compounds

  • Rat striatal synaptosome preparation

  • Krebs-Ringer buffer

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Determine the IC50 for the inhibition of dopamine uptake.

Protocol 3: In Vivo Locomotor Activity Study

This protocol is a general method for assessing the stimulant effects of DAT inhibitors in mice, as described in studies with compounds structurally related to this compound derivatives.

Locomotor_Activity_Workflow start Start acclimate Acclimate Mice to Testing Environment start->acclimate administer Administer Test Compound or Vehicle (i.p.) acclimate->administer place Place Mouse in Locomotor Activity Chamber administer->place record Record Locomotor Activity (e.g., for 60 minutes) place->record analyze Analyze Data (e.g., Distance Traveled, Rearing) record->analyze end End analyze->end

Experimental Workflow for In Vivo Locomotor Activity Study.

Objective: To evaluate the in vivo stimulant effects of test compounds by measuring changes in spontaneous locomotor activity in mice.

Materials:

  • Male mice (e.g., Swiss-Webster)

  • Test compounds

  • Vehicle (e.g., saline)

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Locomotor Activity Measurement: Immediately after injection, place each mouse individually into a locomotor activity chamber.

  • Data Recording: Record locomotor activity (e.g., horizontal and vertical beam breaks, distance traveled) automatically for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity over the entire session between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel ligands for important neuroscience targets. The detailed protocols and data presented here provide a framework for researchers to utilize these compounds in their own investigations into the neurobiology of SERT, DAT, and D4 receptors, and to explore their potential as therapeutic agents for a range of neurological and psychiatric disorders.

References

Protocol for N-alkylation of 3-(4-Fluorobenzyl)piperidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. The introduction of various alkyl groups on the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of 3-(4-Fluorobenzyl)piperidine, a versatile intermediate in drug discovery, via two robust methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Methods Overview

Two primary methods for the N-alkylation of this compound are presented:

  • Direct N-Alkylation: This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for a wide range of alkylating agents. Care must be taken to control reaction conditions to minimize the formation of quaternary ammonium salts as byproducts.

  • Reductive Amination: This method offers a milder and often more controlled alternative to direct alkylation. It proceeds via the in-situ formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective reducing agent. This approach is particularly advantageous for preventing over-alkylation.

Data Presentation

The following table summarizes typical yields for the N-alkylation of 3-substituted piperidines using various reagents, providing a comparative overview of the expected outcomes for the two methods.

Alkylating/Carbonyl ReagentMethodBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideDirect AlkylationK₂CO₃AcetonitrileRoom Temp.2460-70[1]
Ethyl BromideDirect AlkylationDIPEAAcetonitrileRoom Temp.24< 70[2]
Benzyl BromideDirect AlkylationK₂CO₃Acetonitrile806~85-90
Phenacyl BromideDirect Alkylation-AcetonitrileRoom Temp.16889-99[1]
FormaldehydeReductive AminationNaBH(OAc)₃DichloromethaneRoom Temp.475-95[3]
AcetaldehydeReductive AminationNaBH(OAc)₃DichloromethaneRoom Temp.670-90
AcetoneReductive AminationNaBH(OAc)₃DichloromethaneRoom Temp.1265-85
Various BenzaldehydesReductive AminationNaBH₃CNMethanolRoom Temp.10-1250-75[4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the piperidine derivative in the chosen anhydrous solvent (e.g., Acetonitrile).

  • Add the base (e.g., finely powdered and dried K₂CO₃, 2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C to better control the reaction.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a method for the N-alkylation of this compound using a carbonyl compound and a reducing agent.

Materials:

  • This compound

  • Carbonyl compound (e.g., formaldehyde, acetaldehyde, acetone) (1.1 - 1.5 equivalents)

  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (e.g., Dichloromethane).

  • Add the carbonyl compound (1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • In a single portion, add the reducing agent (NaBH(OAc)₃, 1.5 eq.). The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-alkylated piperidine.

Visualizations

direct_alkylation sub_amine This compound reaction Reaction Mixture sub_amine->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., MeCN) solvent->reaction workup Aqueous Work-up & Purification reaction->workup 1. Stir at RT/Heat 2. Filter 3. Concentrate product N-Alkyl-3-(4-Fluorobenzyl)piperidine workup->product Purification reductive_amination sub_amine This compound iminium_formation Iminium Ion Formation sub_amine->iminium_formation carbonyl Carbonyl (R'C(O)R'') carbonyl->iminium_formation solvent_ra Solvent (e.g., DCM) solvent_ra->iminium_formation reduction In-situ Reduction iminium_formation->reduction Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction workup_ra Quench & Purification reduction->workup_ra 1. Stir at RT 2. Quench (NaHCO₃) product_ra N-Alkyl-3-(4-Fluorobenzyl)piperidine workup_ra->product_ra Purification

References

Application Notes and Protocols for the Quantification of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorobenzyl)piperidine is a key structural motif found in various pharmacologically active compounds, making its accurate quantification crucial in drug discovery, development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for piperidine derivatives and serve as a robust starting point for method development and validation.

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust technique for the analysis of non-volatile and thermally stable compounds like this compound. The presence of the fluorobenzyl group provides a chromophore, allowing for direct UV detection. Chiral HPLC methods can also be employed for the separation and quantification of its enantiomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, particularly for volatile compounds. For polar molecules like piperidine derivatives, derivatization is often necessary to improve volatility and chromatographic performance.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance data for the analytical methods described. These values are based on the analysis of structurally similar piperidine derivatives and should be established for this compound during method validation.

Table 1: Typical HPLC-UV Method Parameters and Performance

ParameterTypical Value/Range
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Typical GC-MS Method Parameters and Performance (with Derivatization)

ParameterTypical Value/Range
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS with Derivatization

This protocol describes a GC-MS method for the quantification of this compound following a derivatization step.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

  • This compound reference standard

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

2. Derivatization Procedure

  • To 100 µL of the sample or standard solution in an anhydrous solvent, add 50 µL of MBTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using an anhydrous solvent.

  • Working Standard Solutions: Prepare dilutions in the anhydrous solvent to the desired concentration range (e.g., 1, 10, 100, 500 ng/mL).

  • Sample Preparation: Extract or dissolve the sample in an anhydrous solvent to a concentration within the calibration range.

  • Derivatize both standards and samples as described above.

5. Analysis and Quantification

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample and quantify the analyte using the calibration curve.

Method Validation

Analytical methods for the quantification of pharmaceutical compounds must be validated to ensure they are reliable and fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions filter Filter through 0.45 µm filter prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC System (C18 Column, ACN/H2O Mobile Phase) filter->hplc Analysis uv UV Detection (220 nm) hplc->uv cal Generate Calibration Curve uv->cal Peak Area Data quant Quantify Analyte in Sample cal->quant

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Anhydrous Solvent) deriv Add Derivatizing Agent (e.g., MBTFA) Heat at 70°C for 30 min prep_std->deriv prep_sample Prepare Sample Solution (Anhydrous Solvent) prep_sample->deriv gcms Inject into GC-MS System (HP-5ms Column) deriv->gcms Analysis ms Mass Spectrometry Detection (SIM Mode) gcms->ms cal Generate Calibration Curve ms->cal Ion Abundance Data quant Quantify Derivatized Analyte cal->quant

Caption: GC-MS analysis workflow including derivatization.

Validation_Parameters cluster_params Key Validation Parameters Validation {Analytical Method Validation | According to ICH Q2(R1)} Specificity Specificity Analyte vs. Matrix Validation->Specificity Linearity Linearity Proportionality Validation->Linearity Range Range Upper & Lower Limits Validation->Range Accuracy Accuracy Closeness to True Value Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision LOD LOD Detection Limit Validation->LOD LOQ LOQ Quantitation Limit Validation->LOQ Robustness Robustness Method Variations Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: 3-(4-Fluorobenzyl)piperidine in the Synthesis of Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-fluorobenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of neuropharmacological agents. Its structural features allow for the development of potent and selective ligands for various central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of neuropharmacological agents derived from this compound, with a focus on their activity as serotonin transporter (SERT) inhibitors and dopamine D4 receptor antagonists.

Data Presentation

The following tables summarize the binding affinities of various neuropharmacological agents incorporating the this compound or related motifs for the serotonin transporter and dopamine D4 receptor.

Table 1: Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives for Serotonin Transporter (SERT)

CompoundStructureKᵢ (nM) for SERT
1 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine2
2 3-[(4-Methoxyphenyl)(4-fluorobenzyloxy)methyl]piperidine10
3 3-[(3,4-Dichlorophenyl)(4-fluorobenzyloxy)methyl]piperidine50
4 3-[(Naphthalen-2-yl)(4-fluorobenzyloxy)methyl]piperidine400
Fluoxetine (Reference Compound)1-10[1]

Data extracted from J Pharm Pharmacol. 2007 Oct;59(10):1439-45.[2]

Table 2: Binding Affinity of 3-(4-Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one ([¹⁸F]FMTP) and Related Compounds for Dopamine Receptors

CompoundReceptorKᵢ (nM)
FMTP Dopamine D₄4.3[3][4]
Dopamine D₂5800[3]
Dopamine D₃548[3]

Data extracted from Appl Radiat Isot. 2005 Sep;63(3):333-42 and Molecular Imaging and Contrast Agent Database (MICAD).[3][4]

Table 3: Binding Affinity of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for Dopamine D4 Receptor

CompoundR (Aryl Ether)Kᵢ (nM) for D₄R
8a 4-Fluorophenyl31
8b 3,4-Difluorophenyl5.5[5][6]
8c 3-Methylphenyl13[5][6]
8d 4-Chlorophenyl53[5][6]
8e Phenyl27[5][6]
8f 3-Fluoro-4-methylphenyl72[5][6]

Data extracted from ChemRxiv. 2025. DOI: 10.26434/chemrxiv-2025-g6zh3.[5][6]

Experimental Protocols

Protocol 1: General Synthesis of 3-(Substituted benzyl)piperidines

This protocol describes a general method for the preparation of 3-(substituted benzyl)piperidines, which can be adapted for the synthesis of this compound. The key steps involve the addition of a Grignard reagent to a pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.

Materials:

  • Pyridine-3-carboxaldehyde

  • Substituted phenylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide)

  • Palladium catalyst (e.g., Pd/C)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, silica gel)

Procedure:

  • Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in anhydrous THF at 0 °C, add the substituted phenylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deoxygenation and Hydrogenation: The crude alcohol from the previous step is subjected to a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst under a hydrogen atmosphere.

  • Purification: The final product is purified by column chromatography on silica gel.

Protocol 2: Competitive Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter (hSERT) using [³H]-paroxetine as the radioligand.

Materials:

  • Membrane preparation from cells expressing hSERT

  • [³H]-paroxetine (Radioligand)

  • Unlabeled test compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Radioligand Addition: Add [³H]-paroxetine to each well at a final concentration close to its Kd value. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition curves. Calculate the Kᵢ values using the Cheng-Prusoff equation.[7][8]

Protocol 3: Competitive Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor using [³H]-spiperone as the radioligand.

Materials:

  • Membrane preparation from cells expressing the human dopamine D4 receptor

  • [³H]-spiperone (Radioligand)

  • Unlabeled test compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[9]

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% PEI

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Radioligand Addition: Add [³H]-spiperone to each well at a final concentration near its Kd for the D4 receptor. For total binding, add vehicle. For non-specific binding, add a high concentration of a known D2-like receptor antagonist (e.g., haloperidol or (+)-butaclamol).[9][10]

  • Incubation: Incubate the plate at 25 °C for 120 minutes.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding and determine IC₅₀ and Kᵢ values as described in Protocol 2.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SERT_Signaling_Pathway SERT Serotonin Transporter (SERT) Serotonin_in Intracellular Serotonin SERT->Serotonin_in Reuptake Serotonin_out Synaptic Serotonin Serotonin_out->SERT Binds Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_out->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Initiates Fluorobenzylpiperidine This compound Derivative Fluorobenzylpiperidine->SERT Inhibits

Caption: Inhibition of Serotonin Reuptake by a this compound Derivative.

D4_Receptor_Signaling_Pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds G_protein Gαi/o Protein D4_Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Fluorobenzylpiperidine This compound Antagonist Fluorobenzylpiperidine->D4_Receptor Blocks

Caption: Antagonism of the Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Test Compound) start->prepare_reagents plate_incubation Incubate 96-well Plate (Reagents + Radioligand) prepare_reagents->plate_incubation filtration Rapid Filtration (Separate Bound from Free) plate_incubation->filtration scintillation_counting Scintillation Counting (Measure Radioactivity) filtration->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation_counting->data_analysis end End data_analysis->end

Caption: General Workflow for a Radioligand Binding Assay.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 3-(4-Fluorobenzyl)piperidine, a valuable building block in medicinal chemistry. The described two-step synthetic pathway involves a Negishi cross-coupling reaction to form the intermediate 3-(4-fluorobenzyl)pyridine, followed by a catalytic hydrogenation to yield the final product. This methodology is designed to be robust and scalable for laboratory and pilot plant settings.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a carbon-carbon bond between a pyridine ring and a 4-fluorobenzyl group via a palladium-catalyzed Negishi cross-coupling reaction. The resulting intermediate, 3-(4-fluorobenzyl)pyridine, is then reduced to the target piperidine derivative through catalytic hydrogenation.

Synthetic_Pathway cluster_0 Step 1: Negishi Cross-Coupling cluster_1 Step 2: Catalytic Hydrogenation 3-Bromopyridine 3-Bromopyridine Intermediate 3-(4-Fluorobenzyl)pyridine 3-Bromopyridine->Intermediate Pd Catalyst 2,3'-Bipyridine Ligand 4-Fluorobenzylzinc_chloride 4-Fluorobenzylzinc_chloride 4-Fluorobenzylzinc_chloride->Intermediate Intermediate_Step2 3-(4-Fluorobenzyl)pyridine Final_Product This compound Intermediate_Step2->Final_Product H2, Pd/C Solvent

Figure 1. Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-Fluorobenzyl)pyridine via Negishi Coupling

The Negishi coupling provides an efficient method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] This step is crucial for assembling the carbon skeleton of the target molecule.

Experimental Protocol

Materials:

  • 3-Bromopyridine

  • 4-Fluorobenzyl chloride

  • Zinc dust

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,3'-Bipyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, activate zinc dust by stirring with 1 M HCl for 15 minutes, followed by washing with deionized water, ethanol, and diethyl ether, and drying under high vacuum.

    • Add the activated zinc dust to anhydrous THF under a nitrogen atmosphere.

    • Slowly add a solution of 4-fluorobenzyl chloride in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure the formation of 4-fluorobenzylzinc chloride.

  • Negishi Coupling Reaction:

    • In a separate flame-dried Schlenk flask, prepare the palladium catalyst by dissolving palladium(II) acetate and 2,3'-bipyridine in anhydrous THF under a nitrogen atmosphere. Stir for 20 minutes to allow for complex formation.[2]

    • To the catalyst mixture, add 3-bromopyridine.

    • Slowly add the prepared 4-fluorobenzylzinc chloride solution to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-fluorobenzyl)pyridine as a pale yellow oil.

Quantitative Data for Step 1
ParameterValue
Reactants
3-Bromopyridine1.0 eq
4-Fluorobenzyl chloride1.2 eq
Zinc dust1.5 eq
Catalyst & Ligand
Palladium(II) acetate2 mol%
2,3'-Bipyridine4 mol%
Reaction Conditions
SolventAnhydrous THF
TemperatureReflux (approx. 66 °C)
Reaction Time4 - 6 hours
Yield & Purity
Typical Yield75 - 85%
Purity (by GC-MS)>95%

Step 2: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine

The second step involves the reduction of the pyridine ring of the intermediate to the corresponding piperidine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation.

Experimental Protocol

Materials:

  • 3-(4-Fluorobenzyl)pyridine

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave), add a solution of 3-(4-fluorobenzyl)pyridine in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon is pyrophoric, especially when dry. Handle with care.

  • Hydrogenation:

    • Seal the reaction vessel and purge several times with nitrogen, followed by hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous agitation (stirring or shaking) and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by monitoring the hydrogen uptake and by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely, as it may ignite. Keep it wet with the solvent.

    • Wash the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Quantitative Data for Step 2
ParameterValue
Reactant
3-(4-Fluorobenzyl)pyridine1.0 eq
Catalyst
10% Palladium on Carbon5-10 mol% (by weight of substrate)
Reaction Conditions
SolventEthanol or Methanol
Hydrogen Pressure50 - 100 psi
Temperature40 - 60 °C
Reaction Time12 - 24 hours
Yield & Purity
Typical Yield85 - 95%
Purity (by GC-MS)>98%

Characterization of this compound

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₁₂H₁₆FN

  • Molecular Weight: 193.26 g/mol

  • CAS Number: 382637-47-0[3][4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.05-2.95 (m, 1H, Pip-H), 2.90-2.80 (m, 1H, Pip-H), 2.60-2.40 (m, 3H, Pip-H, Ar-CH₂), 1.80-1.40 (m, 5H, Pip-H), 1.30-1.10 (m, 1H, Pip-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J=243 Hz), 136.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 54.0, 46.5, 42.0, 38.0, 31.5, 25.0.

  • Mass Spectrometry (ESI+): m/z 194.1 [M+H]⁺

Safety Considerations

  • Grignard Reagents: Organomagnesium compounds are highly reactive and moisture-sensitive. All reactions should be conducted under an inert atmosphere using anhydrous solvents and glassware.

  • Palladium on Carbon: The catalyst is pyrophoric and should be handled with care, especially during filtration. Ensure the filter cake is always kept wet.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be performed in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

Logical Relationship Diagram

Synthesis_Logic cluster_prep Preparation cluster_coupling Negishi Coupling cluster_hydrogenation Hydrogenation Activate_Zinc Activate Zinc Dust (1M HCl) Prepare_Grignard Prepare 4-Fluorobenzylzinc chloride in THF Activate_Zinc->Prepare_Grignard Coupling_Reaction Couple 3-Bromopyridine with Organozinc Reagent Prepare_Grignard->Coupling_Reaction Prepare_Catalyst Prepare Pd(OAc)2/ 2,3'-Bipyridine Catalyst Prepare_Catalyst->Coupling_Reaction Workup_1 Quench and Aqueous Workup Coupling_Reaction->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Isolate 3-(4-Fluorobenzyl)pyridine Purification_1->Intermediate Hydrogenation_Reaction Hydrogenate Pyridine Ring (Pd/C, H2) Intermediate->Hydrogenation_Reaction Workup_2 Catalyst Filtration Hydrogenation_Reaction->Workup_2 Purification_2 Concentration & Optional Distillation/Recrystallization Workup_2->Purification_2 Final_Product Obtain this compound Purification_2->Final_Product

References

The Versatile Scaffold: 3-(4-Fluorobenzyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-(4-fluorobenzyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the design and synthesis of a diverse array of therapeutic agents. Its unique combination of a flexible piperidine ring and a lipophilic 4-fluorobenzyl group imparts favorable physicochemical properties, enhancing drug-like characteristics such as metabolic stability and blood-brain barrier permeability. This scaffold has been successfully incorporated into compounds targeting a range of biological entities, most notably those involved in central nervous system (CNS) disorders, pain management, and inflammation.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds based on the this compound scaffold, with a focus on its application in the development of monoamine oxidase (MAO) inhibitors, serotonin transporter (SERT) ligands, and dopamine D4 receptor antagonists.

Application Notes

The this compound moiety is a versatile building block in drug discovery due to several key features:

  • Lipophilicity and CNS Penetration: The 4-fluorobenzyl group increases the lipophilicity of the molecule, which can facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs.

  • Metabolic Stability: The piperidine ring is a saturated heterocycle, which can confer greater metabolic stability compared to more labile structures.[1] The fluorine atom on the benzyl group can also block potential sites of metabolism.

  • Structural Versatility: The piperidine nitrogen provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This facilitates the exploration of structure-activity relationships (SAR).

  • Target Engagement: The overall shape and electronic properties of the scaffold allow for effective interaction with the binding sites of various biological targets, including enzymes like MAO and transmembrane proteins like neurotransmitter transporters and G-protein coupled receptors.

Derivatives of this scaffold have shown significant promise as:

  • Monoamine Oxidase (MAO) Inhibitors: By inhibiting MAO, these compounds can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, making them potential therapeutics for depression and neurodegenerative diseases like Parkinson's disease.

  • Serotonin Transporter (SERT) Ligands: As selective serotonin reuptake inhibitors (SSRIs), these molecules can block the reabsorption of serotonin into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This mechanism is central to the action of many widely prescribed antidepressants.

  • Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Compounds that selectively block this receptor are of significant interest for the development of novel antipsychotics with potentially fewer side effects than existing treatments.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of synthesized pyridazinobenzylpiperidine derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This data illustrates the potential for developing potent and selective MAO inhibitors based on the piperidine scaffold.

CompoundSubstituent (R)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
S5 3-Cl3.8570.20319.04
S15 3-F3.691>10-
S16 2-CN>100.979-
Reference Selegiline-0.011-

*Data adapted from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors.[2][3] The selectivity index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).

Experimental Protocols

Synthesis Protocol: Representative Synthesis of an N-Substituted this compound Derivative

This protocol describes a general method for the N-alkylation of this compound.

Scheme 1: Synthesis of an N-substituted this compound

G reagents Reagents and Conditions: (i) R-X, K2CO3, CH3CN, reflux start This compound product N-R-3-(4-Fluorobenzyl)piperidine start->product (i)

Synthetic scheme for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT) using [³H]citalopram.

Workflow for SERT Binding Assay

G prep Prepare hSERT-expressing cell membranes incubation Incubate membranes with radioligand and test compound in 96-well plate prep->incubation reagents Prepare assay buffer, [3H]citalopram, and test compound dilutions reagents->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash counting Measure radioactivity using liquid scintillation counting wash->counting analysis Calculate Ki value from competition binding curve counting->analysis G prep Prepare hD4R-expressing cell membranes (e.g., from CHO cells) incubation Incubate membranes with radioligand and test compound in 96-well plate prep->incubation reagents Prepare assay buffer, [3H]spiperone, and test compound dilutions reagents->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash counting Measure radioactivity using liquid scintillation counting wash->counting analysis Calculate Ki value from competition binding curve counting->analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D2R_auto D2 Autoreceptor D4R Dopamine D4 Receptor AC Adenylyl Cyclase D4R->AC Inhibits (via Gi) cAMP ↓ cAMP AC->cAMP signaling Downstream Signaling cAMP->signaling DA_synapse->DAT Reuptake DA_synapse->D2R_auto Feedback DA_synapse->D4R Binds

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 3-(4-Fluorobenzyl)piperidine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The primary methods for synthesizing this compound are through the catalytic hydrogenation of a pyridine precursor or by reductive amination. Another potential, though less common, route involves a Grignard reaction followed by reduction and deoxygenation.

Q2: I am experiencing low yields in the synthesis of this compound via catalytic hydrogenation of 3-(4-fluorobenzyl)pyridine. What are the potential causes and solutions?

Low yields in the catalytic hydrogenation of 3-(4-fluorobenzyl)pyridine can arise from several factors, including catalyst deactivation, incomplete reaction, or side product formation.

  • Catalyst Selection and Activity: The choice of catalyst is critical. While Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are active, Rhodium on carbon (Rh/C) has been reported to provide excellent results for similar hydrogenations.[1] Catalyst deactivation can occur due to poisoning by the nitrogen atom in the pyridine ring.

    • Solution: Consider screening different catalysts (Rh/C, PtO₂, Pd/C) to find the optimal one for your specific substrate and conditions. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Increasing the catalyst loading may also improve the conversion rate.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact the reaction rate and yield.

    • Solution: Optimize the hydrogen pressure and temperature. While milder conditions are generally preferred to minimize side reactions, increasing pressure and temperature might be necessary to drive the reaction to completion. The choice of solvent can also influence the reaction; common solvents for this type of reaction include methanol, ethanol, and acetic acid.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure all the starting material has been consumed before workup.

Q3: My reductive amination reaction between 3-benzylpiperidine and 4-fluorobenzaldehyde is giving a poor yield. How can I troubleshoot this?

Reductive amination is a powerful method, but its success is sensitive to reaction conditions.

  • pH Control: The formation of the intermediate iminium ion is a pH-dependent equilibrium. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.

    • Solution: Maintain a mildly acidic pH, typically between 5 and 7. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Choice of Reducing Agent: The reducing agent should be capable of selectively reducing the iminium ion in the presence of the aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for direct reductive amination as it is mild and selective. Other options include sodium cyanoborohydride (NaBH₃CN).

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress to determine the optimal reaction time. While the reaction is often run at room temperature, gentle heating may be required to drive it to completion.

Q4: What are the common side products I should be aware of during the synthesis of this compound?

  • In Catalytic Hydrogenation: Incomplete reduction can lead to the formation of 3-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridine. Over-reduction or hydrogenolysis can potentially lead to defluorination, although this is less common with fluorinated aromatic rings.

  • In Reductive Amination: If the reducing agent is not selective, it can reduce the starting aldehyde to the corresponding alcohol (4-fluorobenzyl alcohol). Also, if the starting amine is a primary amine, there is a possibility of dialkylation.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and reported yields for the synthesis of substituted piperidines, which can serve as a reference for optimizing the synthesis of this compound.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Catalytic HydrogenationSubstituted PyridineRh/CMethanol25-501-5High[1]
Catalytic HydrogenationSubstituted PyridinePtO₂Acetic Acid25150-90[2]
Catalytic HydrogenationSubstituted PyridinePd/CEthanol25-801-50Variable[1]
Reductive AminationAldehyde + AmineNaBH(OAc)₃Dichloromethane25N/AGood to Excellent[3]
Grignard Reaction & ReductionPhenylmagnesium bromide + Pyridine-3-carboxaldehydePd/C, H₂THF/TolueneN/AN/AModerate[1]

Experimental Protocols

Method 1: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine

Materials:

  • 3-(4-Fluorobenzyl)pyridine

  • Rhodium on Carbon (5 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-(4-fluorobenzyl)pyridine (1.0 eq) in methanol.

  • Carefully add 5 mol% of Rhodium on Carbon catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Method 2: Reductive Amination of 3-Benzylpiperidine with 4-Fluorobenzaldehyde

Materials:

  • 3-Benzylpiperidine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a stirred solution of 3-benzylpiperidine (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_amination Reductive Amination H_start Start with 3-(4-Fluorobenzyl)pyridine H_react Dissolve in Solvent (e.g., Methanol) H_start->H_react H_cat Add Catalyst (e.g., Rh/C) H_react->H_cat H_hydro Hydrogenate under Pressure H_cat->H_hydro H_workup Filter and Concentrate H_hydro->H_workup H_purify Purify Product H_workup->H_purify H_end This compound H_purify->H_end A_start Start with 3-Benzylpiperidine and 4-Fluorobenzaldehyde A_react Mix in Solvent (DCM) with Catalytic Acid A_start->A_react A_reduce Add Reducing Agent (NaBH(OAc)₃) A_react->A_reduce A_workup Quench and Extract A_reduce->A_workup A_purify Purify Product A_workup->A_purify A_end This compound A_purify->A_end troubleshooting_yield cluster_hydrogenation Catalytic Hydrogenation Issues cluster_amination Reductive Amination Issues start Low Yield Observed H_issue1 Catalyst Deactivation? start->H_issue1 H_issue2 Incomplete Reaction? start->H_issue2 H_issue3 Side Product Formation? start->H_issue3 A_issue1 Incorrect pH? start->A_issue1 A_issue2 Ineffective Reducing Agent? start->A_issue2 A_issue3 Incomplete Reaction? start->A_issue3 H_sol1 Screen Catalysts (Rh/C, PtO₂) Increase Loading H_issue1->H_sol1 H_sol2 Increase H₂ Pressure/ Temperature Extend Reaction Time H_issue2->H_sol2 H_sol3 Optimize Conditions (Milder Temp/Pressure) H_issue3->H_sol3 A_sol1 Add Catalytic Weak Acid (pH 5-7) A_issue1->A_sol1 A_sol2 Use NaBH(OAc)₃ or NaBH₃CN A_issue2->A_sol2 A_sol3 Monitor Reaction Increase Time/Temp A_issue3->A_sol3

References

Technical Support Center: Purification of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(4-Fluorobenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-benzylpyridine or piperidine derivatives, partially reduced intermediates (tetrahydropyridines), and side-products from the benzylation reaction. Over-alkylation leading to quaternary ammonium salts is also a possibility, though less common under controlled conditions. Solvents and reagents from the synthesis and workup are also potential contaminants.

Q2: My this compound is an oil and difficult to handle. How can I solidify it for easier purification and storage?

A2: this compound as a free base is often an oil. Conversion to a hydrochloride (HCl) salt is a common and effective method to obtain a stable, crystalline solid that is easier to handle and purify by recrystallization.[1] To do this, dissolve the free base in an anhydrous solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will typically precipitate and can be collected by filtration.[1]

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve this?

A3: Tailing is a frequent issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to your mobile phase. This will compete with your compound for the active sites on the silica, resulting in more symmetrical peaks.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for quantifying impurities.[2] For chiral purity, a chiral HPLC method is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used to identify and quantify impurities if appropriate internal standards are used.[3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Significant Tailing of the Product Peak Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add a basic modifier like triethylamine (0.5-2%) to the mobile phase (e.g., hexane/ethyl acetate).
Poor Separation of Product and Impurities Inappropriate mobile phase polarity.Optimize the solvent system. Start with a low polarity mobile phase and gradually increase it. A common starting point for benzylpiperidines is a hexane/ethyl acetate gradient.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is not Eluting from the Column Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider adding a more polar solvent like methanol to the eluent system.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different stationary phase, such as alumina (basic or neutral), or consider using a different chromatographic technique like reverse-phase chromatography if the impurities have different hydrophobicities.
Recrystallization
Problem Possible Cause Suggested Solution
Compound Fails to Crystallize The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
The chosen solvent is not suitable.The ideal solvent should dissolve the compound when hot but not at room temperature.[7][8] Perform small-scale solvent screening to find an appropriate single solvent or a two-solvent system (one in which the compound is soluble and one in which it is not).[8]
Oiling Out (Formation of an Oil Instead of Crystals) The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9][10]
The compound is impure, leading to a depression of the melting point.Try to purify the compound by another method (e.g., column chromatography) before attempting recrystallization.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
Low Recovery of Purified Product Too much solvent was used, and a significant amount of the product remains in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] Cool the solution thoroughly in an ice bath to maximize crystal formation.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of cold recrystallization solvent.[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound free base.

1. Preparation of the Column:

  • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

  • Add a layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to ensure uniform packing.

  • Add another layer of sand on top of the silica gel.

  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase, for example, 95:5 hexane:ethyl acetate containing 1% triethylamine.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the compound.

  • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the pure fractions, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is suitable for purifying this compound as its hydrochloride salt.

1. Salt Formation:

  • Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise while stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

2. Recrystallization:

  • Select a suitable solvent system. For piperidine hydrochlorides, alcohols like isopropanol or ethanol, or a mixture of an alcohol and an ether (e.g., ethanol/diethyl ether) are often effective.[1]

  • In a flask, add the crude hydrochloride salt and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude this compound is_oil Is the crude an oil? crude->is_oil to_salt Convert to HCl Salt is_oil->to_salt Yes column_chromatography Silica Gel Column Chromatography is_oil->column_chromatography No (or if direct purification is preferred) recrystallization Recrystallization to_salt->recrystallization pure_product Pure this compound (or HCl salt) column_chromatography->pure_product recrystallization->pure_product purity_analysis Purity Analysis (HPLC, NMR) pure_product->purity_analysis

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Chromatography start Column Chromatography Issue tailing Peak Tailing? start->tailing poor_separation Poor Separation? tailing->poor_separation No add_base Add Triethylamine (0.5-2%) to Mobile Phase tailing->add_base Yes no_elution No Elution? poor_separation->no_elution No optimize_solvent Optimize Mobile Phase Polarity poor_separation->optimize_solvent Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes end Improved Separation no_elution->end No add_base->poor_separation reduce_load Reduce Sample Load optimize_solvent->reduce_load reduce_load->no_elution increase_polarity->end

Caption: A troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Synthesis of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(4-Fluorobenzyl)piperidine. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Reductive Amination Approaches

Reductive amination is a widely used method for synthesizing this compound. This typically involves the reaction of a piperidine derivative with a 4-fluorobenzyl precursor or vice-versa, in the presence of a reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the reductive amination synthesis of this compound?

A1: Two primary routes are common:

  • Route A: Reaction of 3-piperidone with 4-fluorobenzylamine.

  • Route B: Reaction of 4-fluorophenylacetone with a 3-aminopiperidine derivative.

Q2: Which reducing agents are suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selective for the imine intermediate over the carbonyl starting materials.[1] Other options include sodium cyanoboorohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).[2][3]

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction pH.1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water. 2. Use a fresh batch of the reducing agent. 3. Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without degrading the reactants.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A slight increase in temperature may also be beneficial. 2. Use a slight excess (1.1-1.2 equivalents) of the amine component.
Formation of Side Products 1. Over-alkylation: The product amine reacts with another molecule of the carbonyl compound.[3] 2. Aldol condensation: Self-condensation of the ketone or aldehyde starting material. 3. Reduction of carbonyl: The reducing agent reduces the starting ketone or aldehyde.1. Use a selective reducing agent like NaBH(OAc)₃ that favors imine reduction.[1] 2. Maintain a neutral or slightly acidic pH to disfavor base-catalyzed condensation. 3. Choose a reductant that is more selective for the imine, such as NaBH₃CN at a controlled pH.[2]
Experimental Protocol: Reductive Amination using 3-Piperidone and 4-Fluorobenzylamine
  • To a stirred solution of 3-piperidone hydrochloride (1.0 eq) and 4-fluorobenzylamine (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reductive Amination Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Piperidone 3-Piperidone Imine_Intermediate Imine Intermediate 3-Piperidone->Imine_Intermediate + 4-Fluorobenzylamine - H2O Reduced_Ketone 3-Hydroxypiperidine 3-Piperidone->Reduced_Ketone + [H] 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine->Imine_Intermediate Target_Product This compound Imine_Intermediate->Target_Product + [H] (Reduction) Over_alkylation Over-alkylation Product Target_Product->Over_alkylation + 3-Piperidone, then [H]

Reductive amination pathway and potential side reactions.

Section 2: Reduction of 3-(4-Fluorobenzyl)pyridine

This approach involves the synthesis of a 3-(4-fluorobenzyl)pyridine intermediate, which is then reduced to the target piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing the pyridine ring?

A1: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on carbon (Rh/C) under a hydrogen atmosphere is the most common method. Transfer hydrogenation is another alternative.

Q2: What are the potential challenges with this method?

A2: The main challenges include ensuring complete reduction of the pyridine ring, preventing side reactions like defluorination, and avoiding catalyst poisoning.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Incomplete Reduction 1. Insufficient catalyst loading or activity. 2. Low hydrogen pressure or poor hydrogen uptake. 3. Insufficient reaction time.1. Increase the catalyst loading or use a fresh, more active catalyst. 2. Increase the hydrogen pressure and ensure efficient stirring to maximize gas-liquid contact. 3. Monitor the reaction progress and continue until the starting material is consumed.
Hydrodefluorination The C-F bond is cleaved under hydrogenation conditions, leading to the formation of 3-benzylpiperidine.1. Use a milder catalyst, such as Rhodium on carbon, which can sometimes be more selective.[4] 2. Optimize the reaction temperature and pressure to be as low as possible while still achieving a reasonable reaction rate.
Catalyst Poisoning Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.1. Ensure high purity of the 3-(4-fluorobenzyl)pyridine and the solvent. 2. Pre-treat the starting material with activated carbon to remove potential poisons.
Quantitative Data Summary
Catalyst Typical Conditions Yield of Piperidine (%) Hydrodefluorination Byproduct (%)
Pd/C50-100 psi H₂, 25-50 °C, Ethanol85-951-5
PtO₂50 psi H₂, 25 °C, Ethanol90-98<1
Rh/C50-100 psi H₂, 25-50 °C, Methanol90-97<2

Note: These are representative values and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine
  • In a pressure vessel, dissolve 3-(4-fluorobenzyl)pyridine (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed, for example, by distillation or salt formation.

Visualization of Hydrogenation Workflow

G Start Prepare_Solution Dissolve 3-(4-Fluorobenzyl)pyridine in Ethanol Start->Prepare_Solution Add_Catalyst Add Pd/C Catalyst Prepare_Solution->Add_Catalyst Hydrogenation Pressurize with H2 (50 psi, 24h) Add_Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product Concentration->Purification End Purification->End

Experimental workflow for catalytic hydrogenation.

Section 3: Direct N-Alkylation of Piperidine Derivatives

This method involves the direct alkylation of a piperidine derivative with a 4-fluorobenzyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for this route?

A1: Typically, this involves reacting 3-benzylpiperidine with a fluorinating agent (less common) or, more practically, reacting piperidine with 4-fluorobenzyl chloride or bromide in the presence of a base.[5]

Q2: What is the most significant side reaction in this method?

A2: The most common side reaction is over-alkylation, where the desired secondary amine product is further alkylated to form a quaternary ammonium salt.[5]

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Formation of Quaternary Ammonium Salt The product, this compound, is nucleophilic and reacts with the 4-fluorobenzyl halide.1. Use a large excess of the starting piperidine derivative. 2. Add the 4-fluorobenzyl halide slowly to the reaction mixture to maintain a low concentration.[5] 3. Use a hindered base that is less likely to promote the second alkylation.
Low Conversion 1. The base is not strong enough to deprotonate the piperidinium salt intermediate. 2. The leaving group on the benzyl halide is not sufficiently reactive.1. Use a stronger base such as potassium carbonate or sodium hydride.[5] 2. Use 4-fluorobenzyl bromide or iodide instead of the chloride.
Experimental Protocol: N-Alkylation of Piperidine with 4-Fluorobenzyl Chloride
  • Dissolve piperidine (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (1.5 eq).

  • Slowly add a solution of 4-fluorobenzyl chloride (1.0 eq) in the same solvent to the piperidine solution at room temperature over several hours.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the solid base and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation.

Visualization of N-Alkylation and Over-alkylation

G Piperidine Piperidine Product This compound Piperidine->Product + 4FB-Cl - HCl 4FB-Cl 4-Fluorobenzyl Chloride Side_Product Quaternary Ammonium Salt Product->Side_Product + 4FB-Cl

N-Alkylation pathway and the over-alkylation side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorobenzyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-fluorobenzyl)piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: The two most prevalent and effective methods for synthesizing the this compound core are:

  • Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine: This is a direct and atom-economical method that involves the reduction of the corresponding pyridine precursor.[1]

  • Reductive Amination: This route can involve the reaction of piperidine-3-carbaldehyde with a 4-fluorobenzyl amine or, more commonly, the reaction of 3-aminopiperidine with 4-fluorobenzaldehyde, followed by in-situ reduction of the resulting imine.[2]

Q2: I am observing low yields in my catalytic hydrogenation of 3-(4-fluorobenzyl)pyridine. What are the potential causes?

A2: Low yields in the catalytic hydrogenation of pyridines can be attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and poison the catalyst.[1]

  • Catalyst Activity: The choice of catalyst and its activity are crucial. Platinum- and rhodium-based catalysts are generally effective.[3]

  • Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or an inappropriate solvent can lead to incomplete reaction.[4]

Q3: During the N-alkylation of my this compound, I am getting a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

A3: The water-soluble byproduct is likely the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine.[5] To minimize its formation:

  • Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.

  • Use of a Base: Incorporate a non-nucleophilic base to neutralize the acid formed during the reaction.[5]

Q4: Can I introduce the 4-fluorobenzyl group via reductive amination?

A4: Yes, reductive amination is a versatile method for this transformation. You can react 3-aminopiperidine with 4-fluorobenzaldehyde in the presence of a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][6] This method often provides good yields and avoids the issue of over-alkylation seen with alkyl halides.[2]

Troubleshooting Guides

Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine
Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Inadequate catalyst activity or catalyst poisoning.- Ensure the catalyst is fresh and active. - Consider using a different catalyst (e.g., PtO₂, Rh/C). - Add an acidic co-solvent like acetic acid to protonate the pyridine nitrogen, which can enhance the reaction rate.[1]
Insufficient hydrogen pressure.- Increase the hydrogen pressure according to literature recommendations (typically 50-70 bar for PtO₂).[4]
Formation of Side Products (e.g., debenzylation) Harsh reaction conditions.- Optimize the reaction temperature and pressure; milder conditions may be sufficient. - Choose a more selective catalyst.
Difficulty in Product Isolation Catalyst filtration issues.- Use a filter aid like Celite® for efficient removal of the heterogeneous catalyst. Be cautious as the catalyst can be pyrophoric.[1]
N-Alkylation of this compound
Issue Potential Cause Recommended Solution
Low Yield of N-Alkylated Product Formation of quaternary ammonium salt.- Use the piperidine as the limiting reagent and add the alkyl halide slowly. - Consider reductive amination as an alternative to alkyl halides.
Incomplete reaction.- Use a more reactive alkyl halide (iodide > bromide > chloride). - Add a catalytic amount of potassium iodide to promote the reaction with alkyl chlorides or bromides. - Use a polar aprotic solvent like DMF or acetonitrile.[5]
Reaction Stalls Protonation of the piperidine starting material by the acid generated during the reaction.- Add a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) to neutralize the acid.[5]

Data Presentation

Table 1: Optimization of Catalytic Hydrogenation of 3-Arylpyridines
Catalyst Solvent Temperature (°C) Pressure (bar H₂) Time (h) Yield (%) Reference
PtO₂ (5 mol%)Acetic AcidRoom Temp.7012~95%[3]
Rh/C (5 mol%)Methanol505016>90%[7]
Rh₂O₃ (0.5 mol%)TFE4054>95%[8]
Pd/C (10 mol%)Ethanol602024Variable[9]

Note: Yields are generalized from the hydrogenation of similar 3-substituted pyridines and serve as a starting point for optimization.

Table 2: Optimization of Reductive Amination for N-Benzylation
Reducing Agent Solvent Amine Carbonyl Yield (%) Reference
NaBH(OAc)₃Dichloroethane (DCE)Piperidine4-Fluorobenzaldehyde~85-95%[10]
NaBH₃CNMethanol/AcOHPiperidine4-Fluorobenzaldehyde~80-90%[2]
NaBH₄MethanolPiperidine4-Fluorobenzaldehyde~70-85% (pre-formation of imine required)[10]
H₂/Pd-CEthanolPiperidine4-Fluorobenzaldehyde~90%[10]

Note: These yields are based on the reductive amination of piperidine with substituted benzaldehydes and are indicative of expected outcomes.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine using PtO₂
  • Reactor Setup: In a high-pressure autoclave, add 3-(4-fluorobenzyl)pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%).[11]

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.[4]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Reductive Amination of Piperidine with 4-Fluorobenzaldehyde
  • Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.[10]

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the stirred solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_hydrogenation Route 1: Catalytic Hydrogenation cluster_amination Route 2: Reductive Amination start_H 3-(4-Fluorobenzyl)pyridine step1_H Add Catalyst (e.g., PtO₂) & Acetic Acid start_H->step1_H step2_H Pressurize with H₂ (50-70 bar) step1_H->step2_H step3_H Stir at RT step2_H->step3_H step4_H Work-up & Purification step3_H->step4_H end_H This compound step4_H->end_H start_A1 Piperidine step1_A Mix in Solvent (e.g., DCE) start_A1->step1_A start_A2 4-Fluorobenzaldehyde start_A2->step1_A step2_A Add Reducing Agent (e.g., NaBH(OAc)₃) step1_A->step2_A step3_A Stir at RT step2_A->step3_A step4_A Work-up & Purification step3_A->step4_A end_A N-(4-Fluorobenzyl)piperidine step4_A->end_A troubleshooting_workflow start Low Yield in N-Alkylation q1 Is a water-soluble byproduct observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Likely Quaternary Salt Formation. 1. Decrease alkyl halide stoichiometry. 2. Add alkyl halide slowly. 3. Consider reductive amination. a1_yes->sol1 q2 Is starting material still present? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Incomplete Reaction. 1. Add a non-nucleophilic base (e.g., K₂CO₃). 2. Use a more reactive alkyl halide (iodide). 3. Switch to a more polar solvent (e.g., DMF). a2_yes->sol2 sol3 Decomposition or other side reactions. Analyze byproducts by LC-MS. Consider milder reaction conditions. a2_no->sol3 signaling_pathway ligand This compound Derivative receptor_d Dopamine Receptor (e.g., D4) ligand->receptor_d Antagonist receptor_s Serotonin Transporter (SERT) ligand->receptor_s Inhibitor receptor_sigma Sigma-1 Receptor (σ₁R) ligand->receptor_sigma Ligand g_protein G-protein signaling receptor_d->g_protein reuptake_inhibition Reuptake Inhibition receptor_s->reuptake_inhibition downstream Modulation of Cellular Signaling receptor_sigma->downstream effect_d Modulation of Dopaminergic Neurotransmission g_protein->effect_d effect_s Increased Synaptic Serotonin Levels reuptake_inhibition->effect_s effect_sigma Neuroprotective Effects downstream->effect_sigma

References

Technical Support Center: Crystallization of 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-(4-Fluorobenzyl)piperidine. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've synthesized this compound and it's an oil. How can I crystallize the free base?

A1: The free base of this compound is often isolated as a clear oil, which can make crystallization challenging. It is likely a low-melting solid or an oil at room temperature. While direct crystallization of the free base can be attempted, a more reliable method for purification is often the formation and recrystallization of a suitable salt, such as the hydrochloride or mandelate salt.

However, if you wish to attempt crystallization of the free base, here are some strategies:

  • Solvent Screening: Experiment with a variety of solvent systems. A good starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).[1]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Trituration: Attempt to induce solidification by repeatedly washing the oil with a solvent in which it is sparingly soluble (e.g., cold hexanes).

Q2: My compound "oils out" during crystallization. What does this mean and how can I prevent it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1][2] This often occurs when the melting point of the compound is lower than the temperature of the solution during crystallization, or if the solution is supersaturated.[3]

Here are several strategies to prevent oiling out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment like an ice bath. Rapid cooling increases the likelihood of oiling out.[1]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional solvent to the hot solution before cooling to reduce the supersaturation level.[3]

  • Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Change Solvent System: Experiment with different solvents or solvent mixtures. Sometimes a different solvent environment can favor crystal lattice formation over liquid-liquid phase separation.

  • Form a Salt: As mentioned in Q1, converting the free base to a salt will significantly change its physical properties, often leading to a higher melting point and better crystallization behavior.

Q3: I am unable to crystallize the free base. How do I form and recrystallize a salt?

A3: Forming a salt is a highly effective strategy for purifying amines that are difficult to crystallize as the free base. The hydrochloride salt is a common and often crystalline choice.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified this compound free base in an anhydrous solvent like diethyl ether or ethyl acetate.

  • With stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash it with a small amount of cold solvent (e.g., diethyl ether), and dry it under vacuum.

Recrystallization of the Hydrochloride Salt:

Once you have the solid hydrochloride salt, you can recrystallize it for further purification.

  • Solvent Selection: Common solvents for recrystallizing benzylpiperidine hydrochlorides include ethanol, isopropanol, or aqueous mixtures of these alcohols.[1]

  • Procedure:

    • Dissolve the crude salt in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Q4: What are some suitable solvent systems for the crystallization of benzylpiperidine derivatives?

A4: The choice of solvent is critical and often requires empirical testing. Below is a table of commonly used solvent systems for the crystallization of piperidine derivatives and their salts.

Solvent SystemCompound TypeNotes
Ethanol or IsopropanolHydrochloride SaltsOften effective for recrystallizing amine salts.
Aqueous Ethanol/IsopropanolHydrochloride SaltsThe addition of water can sometimes improve crystal quality.
Hexanes / Ethyl AcetateFree BaseA common starting point for non-polar to moderately polar compounds.
TolueneFree BaseCan be effective for aromatic compounds.
AcetonitrileSaltsCan be a good solvent for recrystallization.

Q5: My crystallization yield is very low. What are the possible reasons and solutions?

A5: A low yield can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of the compound may remain in the mother liquor. To check this, you can try to evaporate some of the solvent from the filtrate to see if more product crystallizes.[4]

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Loss during transfers: Be mindful of material loss during filtration and washing steps. Use a minimal amount of cold solvent to wash the crystals.

Experimental Protocols

General Protocol for Recrystallization of this compound Hydrochloride
  • Dissolution: In a suitable flask, add the crude this compound hydrochloride. Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid dissolves completely. Add the solvent portion-wise to ensure you are using the minimum amount necessary.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

ParameterIllustrative Value
Free Base Crystallization
Solvent SystemHeptane:Ethyl Acetate
Ratio (v/v)9:1 to 4:1
Temperature ProfileDissolve at 60-70 °C, slow cool to RT, then 0-4 °C
Expected YieldHighly variable, may remain an oil
Hydrochloride Salt Recrystallization
SolventIsopropanol
Solvent Volume~5-10 mL per gram of salt
Dissolution Temperature~80 °C
Crystallization TemperatureCool to RT, then 0-4 °C for >1 hour
Expected Yield>80%

Visualization

Below is a troubleshooting workflow for the crystallization of this compound.

Troubleshooting_Crystallization start Start with crude This compound is_oil Is the crude product an oil? start->is_oil attempt_free_base_xtal Attempt free base crystallization (e.g., slow evaporation, solvent/anti-solvent) is_oil->attempt_free_base_xtal No form_salt Form a salt (e.g., hydrochloride) is_oil->form_salt Yes xtal_successful Crystallization successful? attempt_free_base_xtal->xtal_successful recrystallize_salt Recrystallize the salt (e.g., from isopropanol) form_salt->recrystallize_salt oiling_out Product 'oils out'? xtal_successful->oiling_out No end_product Pure crystalline product xtal_successful->end_product Yes oiling_out->form_salt No, no crystals troubleshoot_oiling_out Troubleshoot 'oiling out': - Slower cooling - More solvent - Seed crystal - Change solvent oiling_out->troubleshoot_oiling_out Yes troubleshoot_oiling_out->attempt_free_base_xtal xtal_salt_successful Recrystallization successful? recrystallize_salt->xtal_salt_successful xtal_salt_successful->end_product Yes troubleshoot_salt_xtal Troubleshoot salt recrystallization: - Screen different solvents - Check purity xtal_salt_successful->troubleshoot_salt_xtal No troubleshoot_salt_xtal->recrystallize_salt

Caption: Troubleshooting workflow for this compound crystallization.

References

stability issues of 3-(4-Fluorobenzyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Fluorobenzyl)piperidine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

The main stability concern for this compound in the presence of acid is the potential for degradation over time, especially under harsh conditions. The piperidine ring, a tertiary amine, will be protonated in acidic solutions to form a more soluble and generally stable piperidinium salt. However, strong acids, elevated temperatures, and prolonged exposure can promote degradation.

Q2: What are the likely degradation pathways for this compound under acidic stress?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. A plausible degradation pathway under harsh acidic conditions could involve the cleavage of the benzyl-piperidine bond. It is crucial to perform forced degradation studies to identify the actual degradation products for your specific conditions.

Q3: How can I monitor the stability of my this compound sample in an acidic solution?

The most common method for monitoring the stability and detecting potential degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A reversed-phase C18 column is often a good starting point for the separation of the parent compound from its degradation products.[2]

Q4: What are the recommended storage conditions for this compound in an acidic solution?

To minimize degradation, it is recommended to store acidic solutions of this compound at low temperatures (2-8 °C) and protected from light. The pH of the solution should be controlled and kept within a range determined by stability studies to be optimal. For long-term storage, preparing fresh solutions is advisable.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[3][4][5] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Decrease in the peak area of this compound over time. Instability and degradation of the compound under the experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline. 2. Conduct a time-course stability study at your experimental pH and temperature to quantify the rate of degradation.
Precipitation of material from the acidic solution. Formation of a less soluble salt or degradation product.1. Check the solubility of the hydrochloride or other salt of this compound at the concentration and pH you are using. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH), for neutralization
  • HPLC grade water and acetonitrile
  • Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Mild Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
  • Harsh Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
  • Incubate both solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.

4. Sample Analysis:

  • At each time point, withdraw an aliquot from each solution.
  • Neutralize the sample with an appropriate amount of NaOH.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Analyze the samples by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions

Condition Time (hours) Degradation (%) Number of Degradation Products
0.1 M HCl, Room Temp24< 1%0
721.5%1
1 M HCl, Room Temp245.2%2
7215.8%3
0.1 M HCl, 60°C248.9%2
7225.4%4
1 M HCl, 60°C2435.1%4
72> 90%Multiple

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

degradation_pathway compound This compound protonated Piperidinium Salt compound->protonated Acidic Conditions (H+) degradation_product Potential Degradation Products (e.g., Benzyl-Piperidine Cleavage) protonated->degradation_product Harsh Acidic Conditions (e.g., High Temp, High [H+])

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

experimental_workflow start Start: Prepare Stock Solution of This compound stress Expose to Acidic Conditions (Varying [H+] and Temperature) start->stress sample Withdraw Aliquots at Different Time Points stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze data Quantify Degradation and Identify Degradation Products analyze->data end End: Assess Stability Profile data->end

Caption: General experimental workflow for a forced degradation study.

troubleshooting_tree start Unexpected HPLC Peaks? degradation Potential Degradation start->degradation Yes no No start->no No - End contamination Sample Contamination degradation->contamination forced_degradation Action: Perform Forced Degradation Study degradation->forced_degradation check_blanks Action: Check Solvents and Blanks contamination->check_blanks match Do new peaks match degradation products? forced_degradation->match check_blanks->match yes Yes match->yes Yes match->no No confirm_degradation Conclusion: Degradation Confirmed. Optimize storage/experimental conditions. yes->confirm_degradation investigate_contamination Conclusion: Contamination Likely. Investigate sample handling and solvent purity. no->investigate_contamination

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

preventing byproduct formation in 3-(4-Fluorobenzyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzyl)piperidine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes for this compound are Reductive Amination and Direct N-Alkylation .

  • Reductive Amination: This method involves the reaction of a piperidine derivative with 4-fluorobenzaldehyde in the presence of a reducing agent. A common example is the reaction of 3-aminomethylpiperidine with 4-fluorobenzaldehyde. This method is generally favored for its selectivity and milder reaction conditions, which help to minimize over-alkylation byproducts.

  • Direct N-Alkylation: This route consists of reacting a piperidine precursor with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) in the presence of a base. While straightforward, this method is more prone to the formation of over-alkylation byproducts.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. What is it and how can I prevent it?

A2: The most likely high molecular weight byproduct in a direct N-alkylation synthesis of this compound is the quaternary ammonium salt . This results from the desired product (a secondary amine) reacting with another molecule of the 4-fluorobenzyl halide.

Prevention Strategies:

  • Control Stoichiometry: Use the piperidine derivative as the limiting reagent and add the 4-fluorobenzyl halide slowly to the reaction mixture. Maintaining an excess of the piperidine at all times minimizes the chance of the product reacting further.

  • Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be effective in scavenging the acid produced during the reaction without competing in the alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

Q3: My reductive amination reaction is giving me a low yield of the desired product and I see a significant amount of 4-fluorobenzyl alcohol. What is causing this?

A3: The formation of 4-fluorobenzyl alcohol is a common side reaction in reductive amination. It occurs when the reducing agent reduces the starting aldehyde (4-fluorobenzaldehyde) before it can react with the amine to form the imine intermediate.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for one-pot reductive aminations because it preferentially reduces the iminium ion intermediate over the aldehyde. More reactive reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the starting aldehyde and should ideally be added after imine formation is complete.

  • Reaction Conditions: Ensure that the imine has sufficient time to form before the reduction step. This can be achieved by stirring the aldehyde and amine together for a period before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting significant aldehyde reduction.

Q4: Could the fluorine atom on the benzyl group be a source of byproducts?

A4: Yes, under certain conditions, particularly during catalytic hydrogenation, hydrodefluorination can occur. This would result in the formation of 3-benzylpiperidine as a byproduct. This is more of a concern in routes that might involve harsh hydrogenation conditions to reduce a pyridine ring, for instance. When using hydride-based reducing agents like STAB, this is generally not a significant issue.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound in Reductive Amination
Possible Cause Solution
Incomplete imine formation - Stir the mixture of 3-aminomethylpiperidine and 4-fluorobenzaldehyde for 1-2 hours before adding the reducing agent.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Reduction of 4-fluorobenzaldehyde - Use sodium triacetoxyborohydride (STAB) as the reducing agent.- If using NaBH₄, ensure imine formation is complete before its addition by monitoring with TLC or GC-MS.
Sub-optimal pH - Add a catalytic amount of acetic acid to maintain a slightly acidic pH (5-6), which favors imine formation.
Inefficient work-up - Ensure complete extraction of the product from the aqueous layer during work-up. Adjusting the pH to be more basic can improve the extraction of the amine into the organic phase.
Problem 2: Formation of Multiple Products in Direct N-Alkylation
Possible Cause Solution
Over-alkylation (Quaternary salt formation) - Add the 4-fluorobenzyl halide dropwise to the reaction mixture containing an excess of the piperidine derivative.- Use a less reactive alkylating agent (e.g., chloride instead of bromide).
Reaction with solvent - If using a protic solvent like ethanol, the solvent can potentially react with the alkylating agent. Consider using an aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
Base-induced side reactions - Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA.

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a one-pot procedure for the synthesis of this compound from 3-aminomethylpiperidine and 4-fluorobenzaldehyde.

Materials:

  • 3-Aminomethylpiperidine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 3-aminomethylpiperidine (1.0 eq.) in anhydrous DCM, add 4-fluorobenzaldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data for a similar Reductive Amination:

ReactantsProductReducing AgentSolventTemp.Time (h)Yield (%)Reference
Piperidine, BenzaldehydeN-BenzylpiperidineNaBH(OAc)₃DCERT1895J. Org. Chem. 1996, 61, 3849-3862
1-Boc-4-aminomethylpiperidine, 4-FluorobenzaldehydeN-(4-Fluorobenzyl)-1-Boc-4-(aminomethyl)piperidineNaBH(OAc)₃DCMRT1680-90BenchChem Application Note
Direct N-Alkylation Protocol

This protocol details the N-alkylation of piperidine with 4-fluorobenzyl chloride.

Materials:

  • Piperidine

  • 4-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.2 eq.) and the anhydrous solvent.

  • Add the powdered potassium carbonate (2.0 eq.).

  • Slowly add a solution of 4-fluorobenzyl chloride (1.0 eq.) in the same anhydrous solvent to the stirring mixture over 1-2 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a similar N-Alkylation:

AmineAlkylating AgentBaseSolventTemp.Time (h)Yield (%)ByproductReference
PiperidineBenzyl BromideK₂CO₃MeCNRT12~70Quaternary SaltGeneral literature procedures
PiperidineSubstituted Benzyl ChlorideK₂CO₃EtOH80°C (MW)0.67-Not specifiedECHEMI Community Post

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Amine 3-Aminomethylpiperidine Imine_Formation Imine Formation (Solvent, optional acid catalyst) Amine->Imine_Formation Aldehyde 4-Fluorobenzaldehyde Aldehyde->Imine_Formation Byproduct 4-Fluorobenzyl Alcohol Aldehyde->Byproduct Side Reaction (non-selective reducing agent) Reduction Reduction (STAB) Imine_Formation->Reduction Iminium Intermediate Product This compound Reduction->Product

Reductive Amination Workflow for this compound Synthesis.

Direct_Alkylation_Troubleshooting Start Direct N-Alkylation Reaction Problem Problem: Low Yield & Multiple Products Start->Problem Cause1 Cause: Over-alkylation (Quaternary Salt Formation) Problem->Cause1 High MW byproduct observed Cause2 Cause: Incomplete Reaction Problem->Cause2 Starting material remains Solution1a Solution: Slow addition of 4-fluorobenzyl halide Cause1->Solution1a Solution1b Solution: Use piperidine in slight excess Cause1->Solution1b Solution2a Solution: Increase reaction time or temperature moderately Cause2->Solution2a Solution2b Solution: Ensure base is anhydrous and active Cause2->Solution2b Outcome Improved Yield & Purity Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome

Troubleshooting Logic for Direct N-Alkylation Reactions.

Technical Support Center: Chiral Separation of 3-(4-Fluorobenzyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-(4-Fluorobenzyl)piperidine enantiomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful resolution of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound enantiomers using chromatographic and classical resolution techniques.

Issue 1: Poor or No Enantiomeric Resolution in HPLC/SFC

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selectivity of a CSP is highly specific. If the initial column choice does not provide separation, a screening of different CSPs is recommended. Polysaccharide-based columns are often a good starting point for piperidine derivatives.[1]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, modify the co-solvent percentage and type (e.g., methanol, ethanol).[2]
Incorrect Mobile Phase Additive For basic compounds like this compound, the addition of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[3]
Inappropriate Temperature Temperature can influence enantioselectivity. Evaluate the separation at different column temperatures (e.g., in 5 °C increments from 15 °C to 40 °C).
Low Flow Rate Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, which may lead to better resolution, although with longer analysis times.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC/SFC

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase As mentioned above, for peak tailing of basic analytes, add a basic modifier like DEA or TEA (0.1-0.5%) to the mobile phase.
Column Overload Inject a smaller sample volume or a more dilute sample solution to check if the peak shape improves.
Contaminated or Degraded Column Flush the column with a strong, compatible solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced.
Inappropriate Injection Solvent The injection solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.

Issue 3: Difficulty in Diastereomeric Salt Crystallization for Classical Resolution

Possible Cause Troubleshooting Steps
Suboptimal Solvent System The choice of solvent is critical for successful crystallization. Screen a variety of solvents or solvent mixtures to find a system where the diastereomeric salts have different solubilities.
Supersaturation Not Reached Slowly evaporate the solvent to increase the concentration of the diastereomeric salt.
Spontaneous Nucleation is Slow Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal from a previous successful batch.
Impure Starting Materials Ensure that both the racemic this compound and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of this compound?

A1: The primary methods for separating the enantiomers of this compound are chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical resolution via diastereomeric salt formation.[1] Chiral HPLC and SFC offer direct analytical and preparative separation, while classical resolution is a chemical method often used for larger-scale separations.

Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC or SFC separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the enantioseparation of a wide range of chiral compounds, including piperidine derivatives.[1][2] Columns like Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, and Chiralcel® OJ-H are excellent starting points for method development.[4]

Q3: Is derivatization required for the analysis of this compound enantiomers?

A3: this compound possesses a chromophore (the fluorobenzyl group), making it detectable by UV. Therefore, derivatization is generally not necessary for detection. However, in some specific cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.

Q4: What are suitable chiral resolving agents for the classical resolution of this compound?

A4: For the classical resolution of basic compounds like this compound, chiral acids are used as resolving agents. Commonly effective agents include enantiomerically pure forms of mandelic acid and tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid.[5]

Q5: How can I improve the efficiency and speed of my chiral separations?

A5: Supercritical Fluid Chromatography (SFC) is often faster and more efficient than HPLC for chiral separations, offering reduced analysis times and solvent consumption.[4] For both techniques, using columns packed with smaller particles (sub-2 µm) can significantly increase efficiency.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method

This protocol describes a general method for the analytical separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase

Expected Results:

Enantiomer Retention Time (min) Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 2.0}
Enantiomer 210.2
Protocol 2: Chiral SFC Method

This protocol outlines a rapid screening method for the chiral separation of this compound enantiomers using SFC.

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® AS-H, 150 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.2% Diethylamine (70:30, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol

Expected Results:

Enantiomer Retention Time (min) Resolution (Rs)
Enantiomer 13.2\multirow{2}{*}{> 2.5}
Enantiomer 24.1
Protocol 3: Classical Resolution via Diastereomeric Salt Formation

This protocol provides a general procedure for the classical resolution of racemic this compound using (R)-(-)-Mandelic acid.

Procedure:

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and acetone). In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the mandelic acid solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or adding a seed crystal may initiate crystallization. The solution can then be stored at a lower temperature (e.g., 4 °C) to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The collected solid is the diastereomeric salt of one enantiomer of this compound with (R)-(-)-Mandelic acid.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify the mixture with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined using one of the chiral chromatography methods described above.

Visualizations

experimental_workflow cluster_hplc_sfc Chromatographic Separation cluster_classical Classical Resolution racemic Racemic this compound hplc_sfc Chiral HPLC or SFC racemic->hplc_sfc enantiomers Separated Enantiomers hplc_sfc->enantiomers racemic2 Racemic this compound add_cra Add Chiral Resolving Agent ((R)-Mandelic Acid) racemic2->add_cra crystallization Diastereomeric Salt Crystallization add_cra->crystallization separation Filtration crystallization->separation liberation Liberate Free Base (add NaOH) separation->liberation enriched_enantiomer Enriched Enantiomer liberation->enriched_enantiomer

Caption: Workflow for Chiral Separation Methods.

troubleshooting_logic decision decision step step result result start Poor/No Resolution check_csp Is CSP appropriate for piperidine derivatives? start->check_csp change_csp Screen different CSPs (e.g., other polysaccharide-based) check_csp->change_csp No check_mobile_phase Is mobile phase optimized? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_modifier Adjust modifier ratio and/or type check_mobile_phase->adjust_modifier No check_additive Is a basic additive present? check_mobile_phase->check_additive Yes adjust_modifier->check_additive add_dea Add 0.1% DEA or TEA check_additive->add_dea No success Resolution Achieved check_additive->success Yes add_dea->success

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Catalyst Selection for 3-(4-Fluorobenzyl)piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3-(4-Fluorobenzyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of fluorinated piperidines?

A1: The most commonly employed catalysts for the hydrogenation of fluorinated pyridines and piperidines are platinum-group metals on a carbon support. These include Palladium(II) hydroxide on carbon (Pd(OH)₂/C, also known as Pearlman's catalyst), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Rhodium on carbon (Rh/C).[1][2] Pd(OH)₂/C is often favored due to its effectiveness in suppressing defluorination, a common side reaction.[1][2]

Q2: Why is an acidic medium often required for this type of hydrogenation?

A2: An acidic medium, typically achieved by adding a Brønsted acid like hydrochloric acid (HCl), is crucial for two main reasons. Firstly, it protonates the nitrogen atom of the piperidine ring, which can otherwise act as a Lewis base and poison the catalyst.[3][4] Secondly, the acidic environment helps to suppress the undesirable side reaction of hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom.[1][3]

Q3: What is hydrodefluorination and how can it be minimized?

A3: Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatic compounds, resulting in the loss of the fluorine substituent. To minimize this, using a catalyst like Pd(OH)₂/C in the presence of a strong acid is highly recommended.[1][3] The choice of solvent can also play a role, with protic solvents like methanol or ethanol often being preferred. Careful optimization of reaction temperature and hydrogen pressure is also critical, as overly harsh conditions can promote this side reaction.[5]

Q4: Can I use Palladium on carbon (Pd/C) for this reaction?

A4: While Pd/C is a widely used hydrogenation catalyst, it can be more prone to causing defluorination in fluorinated aromatic compounds compared to Pd(OH)₂/C, especially in the absence of an acid.[6] If Pd/C is used, the addition of an acid is highly recommended to improve selectivity for the desired product.

Troubleshooting Guide

Issue 1: Low or No Conversion

Q: My hydrogenation of this compound is showing low or no conversion. What are the possible causes and solutions?

A: Low or no conversion in a catalytic hydrogenation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Solution: Ensure you are using a fresh, high-quality catalyst. Catalysts can lose activity over time due to improper storage or exposure to air.[2][7] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]

  • Catalyst Poisoning:

    • Solution: The starting material, product, or impurities in the reaction mixture can poison the catalyst.[3][4] Ensure the purity of your starting material and solvents. Common poisons include sulfur, thiols, and other nitrogen-containing compounds. Pre-treating the substrate with activated carbon can sometimes remove impurities.

  • Insufficient Hydrogen Pressure:

    • Solution: While some hydrogenations can proceed at atmospheric pressure (using a hydrogen balloon), many require higher pressures to achieve a reasonable reaction rate.[7][8] If you are using a balloon, ensure it is providing a positive pressure. For more challenging reductions, a high-pressure reactor (e.g., a Parr shaker) is recommended.[8]

  • Inadequate Mixing:

    • Solution: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[2] Increase the stirring speed to improve mass transfer.

  • Incorrect Solvent:

    • Solution: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are generally preferred for this type of hydrogenation.[2] Ensure your starting material is soluble in the chosen solvent.

Issue 2: Significant Defluorination (Loss of Fluorine)

Q: I am observing a significant amount of the defluorinated byproduct in my reaction. How can I suppress this?

A: Defluorination is a primary concern in the hydrogenation of fluorinated aromatic compounds. The following strategies can help minimize this undesired side reaction.

Potential Causes and Solutions:

  • Inappropriate Catalyst:

    • Solution: As mentioned, some catalysts are more prone to causing defluorination. Pd(OH)₂/C is generally superior to Pd/C in this regard.[1][2] Rhodium-based catalysts may also be effective.

  • Neutral or Basic Reaction Conditions:

    • Solution: The absence of an acid is a major contributor to defluorination.[1][3] Add a stoichiometric amount of a strong acid, such as hydrochloric acid, to the reaction mixture.

  • Harsh Reaction Conditions:

    • Solution: High temperatures and pressures can promote the cleavage of the C-F bond.[5] Try running the reaction at a lower temperature and/or pressure. It's a balance, as conditions that are too mild may result in low conversion.

  • Prolonged Reaction Time:

    • Solution: Once the desired hydrogenation is complete, prolonged exposure to the catalyst and hydrogen can lead to further reduction, including defluorination. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) and stop the reaction once the starting material is consumed.

Issue 3: Low Yield of the Desired Product

Q: My conversion is high, but the isolated yield of this compound is low. What could be the reasons?

A: Low isolated yield despite good conversion can be due to product loss during workup or the formation of undetected byproducts.

Potential Causes and Solutions:

  • Product Adsorption onto the Catalyst:

    • Solution: The product, being a piperidine derivative, can adsorb onto the acidic sites of the carbon support. After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.

  • Formation of Byproducts:

    • Solution: Besides defluorination, other side reactions might be occurring. Analyze the crude reaction mixture carefully by techniques like NMR or LC-MS to identify any other byproducts. This information can help in optimizing the reaction conditions to favor the desired product.

  • Difficulties in Product Isolation:

    • Solution: Ensure your workup procedure is appropriate for isolating a basic compound like a piperidine. An acid-base extraction can be an effective purification method.

  • Incomplete Reaction:

    • Solution: What appears as high conversion on a TLC plate might be the formation of partially hydrogenated intermediates. Ensure the reaction is run to completion by monitoring with a more quantitative method if possible.

Data Presentation

Table 1: Recommended Catalysts and General Reaction Conditions for Hydrogenation of Fluorinated Pyridines

CatalystCatalyst Loading (mol%)SolventAdditiveTemperature (°C)Pressure (bar)Typical Yield (%)Reference
Pd(OH)₂/C5 - 10MethanolHCl (aq)25 - 5050 - 7067 - 88[1][6]
Rh/C5MethanolHCl (aq)2550~53[6]
PtO₂5Acetic AcidNone2550 - 70Not specified[9]
Pd/C10MethanolHCl (aq)2550~83[6]

Note: The yields reported are for various fluorinated pyridines and may vary for this compound.

Experimental Protocols

General Protocol for the Hydrogenation of this compound using Pd(OH)₂/C:

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • 20% Pd(OH)₂/C (Pearlman's catalyst)

  • Methanol (reagent grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Filtration agent (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in methanol.

  • Acid Addition: Add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) to the solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add 20% Pd(OH)₂/C (5-10 mol%) to the reaction mixture.

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with nitrogen or argon to remove any air.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (TLC, GC, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Substrate in Methanol B Add HCl A->B C Add Pd(OH)2/C B->C D Seal & Purge Reactor (N2/Ar) C->D E Pressurize with H2 D->E F Stir & Heat E->F G Filter Catalyst F->G H Neutralize & Extract G->H I Dry & Concentrate H->I J Purify Product I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Defluorination_Factors cluster_conditions Reaction Conditions cluster_catalyst Catalyst & Medium Temp High Temperature Defluorination Increased Risk of Defluorination Temp->Defluorination Pressure High Pressure Pressure->Defluorination Time Long Reaction Time Time->Defluorination Catalyst Pd/C (vs Pd(OH)2/C) Catalyst->Defluorination Medium Neutral/Basic Medium Medium->Defluorination Suppression Suppression of Defluorination Acid Acidic Medium (HCl) Acid->Suppression Mild_Cond Milder Conditions Mild_Cond->Suppression PdOH2C Pd(OH)2/C PdOH2C->Suppression

References

managing impurities in 3-(4-Fluorobenzyl)piperidine production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 3-(4-Fluorobenzyl)piperidine. Our resources are designed to offer direct and actionable solutions to common challenges encountered in the laboratory and during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound, and what are the primary impurities associated with it?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 3-(4-Fluorobenzyl)pyridine. This process is efficient but can lead to several process-related impurities that require careful monitoring and control.

Key Impurities in the Catalytic Hydrogenation Route:

  • Unreacted Starting Material: Residual 3-(4-Fluorobenzyl)pyridine.

  • Partially Hydrogenated Intermediate: 3-(4-Fluorobenzyl)-1,2,3,6-tetrahydropyridine.

  • Dehalogenated Byproduct: 3-Benzylpiperidine, often referred to as the "des-fluoro" impurity.

  • Positional Isomers: 2-(4-Fluorobenzyl)piperidine and 4-(4-Fluorobenzyl)piperidine, arising from impurities in the starting material.

  • Catalyst Residues: Trace metals such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh).

  • Residual Solvents: Solvents used during the reaction and purification steps.

Q2: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs) like this compound?

A2: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. Key guidelines include ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug. It is crucial to develop a robust impurity control strategy to ensure the safety and efficacy of the final drug product.[1][2]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for resolving the active pharmaceutical ingredient (API) from its potential degradation products.[3][4][5][6][7] To develop such a method, forced degradation studies should be conducted by subjecting this compound to various stress conditions, including:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress

  • Photostability (exposure to UV and visible light)

The analytical method, typically reverse-phase HPLC, must be able to separate the parent compound from all significant degradants formed under these conditions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Issue 1: High Levels of the "Des-Fluoro" Impurity (3-Benzylpiperidine) Detected.

  • Potential Cause: Aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalyst) can lead to the cleavage of the C-F bond.

  • Troubleshooting Actions:

    • Optimize Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure.

    • Catalyst Selection: Screen different catalysts. For instance, palladium-based catalysts might be more prone to causing dehalogenation than platinum or rhodium-based catalysts under certain conditions.

    • Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid over-reduction.

Issue 2: Poor Separation Between this compound and its Partially Hydrogenated Intermediate on HPLC.

  • Potential Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Actions:

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase. Since piperidine derivatives are basic, small changes in pH can significantly affect their retention and selectivity.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of both.

    • Gradient Profile: Optimize the gradient slope. A shallower gradient can improve the resolution between closely eluting peaks.

    • Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) that might offer different selectivity for these compounds.

Issue 3: Presence of Positional Isomers (2- and 4-isomers) in the Final Product.

  • Potential Cause: Impure starting material (3-(4-Fluorobenzyl)pyridine).

  • Troubleshooting Actions:

    • Starting Material QC: Implement a stringent quality control check on the starting material to ensure isomeric purity before commencing the synthesis.

    • Purification Strategy: If isomeric impurities are unavoidable, develop a purification method to separate them. This might involve fractional distillation, preparative chromatography, or recrystallization of a suitable salt form.

Quantitative Data Summary

The following tables provide a summary of typical analytical parameters for the quality control of this compound.

Table 1: Typical HPLC Method Parameters for Impurity Profiling

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Acceptance Criteria for Key Impurities

ImpurityAcceptance Criterion (ICH Guideline)
3-(4-Fluorobenzyl)pyridine≤ 0.15%
3-Benzylpiperidine≤ 0.15%
Any Unspecified Impurity≤ 0.10%
Total Impurities≤ 1.0%

Note: These are general guidelines. Specific limits should be established based on toxicological data and regulatory requirements.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 .

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the impurities based on their relative retention times compared to a reference standard of this compound.

Protocol 2: GC-MS for the Identification of Volatile Impurities and Residual Solvents

  • Sample Preparation:

    • Prepare a headspace vial by accurately weighing about 100 mg of the this compound sample and adding a suitable solvent (e.g., DMSO).

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-500 amu.

  • Analysis:

    • Analyze the sample and identify volatile impurities and residual solvents by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Caption: Potential impurity formation pathway in the synthesis of this compound.

Troubleshooting_Workflow Start Impurity Level > Acceptance Limit? ImpurityType Identify Impurity (e.g., Des-Fluoro, Unreacted SM) Start->ImpurityType Yes End Impurity Level Acceptable Start->End No DesFluoro High 'Des-Fluoro' Impurity? ImpurityType->DesFluoro OptimizeHydrogenation Optimize Hydrogenation: - Lower Temperature/Pressure - Change Catalyst DesFluoro->OptimizeHydrogenation Yes UnreactedSM High Unreacted Starting Material? DesFluoro->UnreactedSM No Purification Optimize Purification: - Recrystallization - Chromatography OptimizeHydrogenation->Purification OptimizeReactionTime Increase Reaction Time or Catalyst Loading UnreactedSM->OptimizeReactionTime Yes UnreactedSM->Purification No OptimizeReactionTime->Purification Purification->Start

Caption: Decision workflow for troubleshooting out-of-specification impurity results.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Fluorobenzyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-(4-Fluorobenzyl)piperidine analogs, focusing on their interactions with the dopamine D4 receptor and the sigma-1 receptor. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in the research and development of novel therapeutics.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of piperidine analogs for the human dopamine D4 and sigma-1 receptors. Lower Ki values indicate higher binding affinity. The data is collated from a study where the compounds were evaluated under consistent experimental conditions, allowing for direct comparison.[1][2]

Compound IDR Group (Substitution on Piperidine)Dopamine D4 Ki (nM)Sigma-1 Ki (nM)Selectivity (D4 Ki / σ1 Ki)
1a 3-(S)-O-(5-benzimidazole)42808.30.0019
1b 3-(S)-O-(5-(2-methyl)benzimidazole)11583.10.0027
1c 3-(S)-O-(5-(2-trifluoromethyl)benzimidazole)1803.4270.015
2a 3-(S)-O-(5-N-methyl-benzimidazole)12347.50.0061
2b 3-(S)-O-(5-N-methyl-(2-methyl)benzimidazole)34564.20.0012
2c 3-(S)-O-(5-N-methyl-(2-trifluoromethyl)benzimidazole)987250.025
3a 3-(S)-O-(5-indazole)8601.20.0014
3b 3-(S)-O-(5-(3-methyl)indazole)>100002.5<0.00025
3c 3-(S)-O-(5-(3-trifluoromethyl)indazole)5800.70.0012

Experimental Protocols

The binding affinity data presented above was determined using competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Dopamine D4 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D4 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).[3][4]

  • Non-specific Binding Determinant: (+)-Butaclamol (2µM).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% bovine serum albumin.[5][6]

  • Test Compounds: this compound analogs at various concentrations.

  • Instrumentation: 96-well plate harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Crude membranes from HEK293-rD4 cells are prepared by homogenization in ice-cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.[7][8]

  • Assay Setup: In a 96-well plate, incubate the cell membranes (approximately 40µg of protein) with [3H]spiperone (final concentration of 2-4 nM) and varying concentrations of the test compound.[5] The total reaction volume is typically 0.2 mL.[5]

  • Incubation: The reaction plates are incubated for 60 minutes at 30°C with gentle agitation.[5][7]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.1% polyethyleneimine (PEI), using a 96-well cell harvester.[3] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove non-specifically bound radioligand.[3]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

This assay determines the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig liver membranes, which have a high expression of sigma-1 receptors.[9]

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).[9][10]

  • Non-specific Binding Determinant: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Test Compounds: this compound analogs at various concentrations.

  • Instrumentation: 96-well plate harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Similar to the D4 receptor assay, membranes are prepared from guinea pig liver tissue by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the liver membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine (near its Kd value) and a range of concentrations of the test compound.

  • Incubation: The mixture is typically incubated at room temperature for a specified period (e.g., 120 minutes) to reach equilibrium.[11]

  • Filtration and Washing: The separation of bound and free radioligand is achieved through rapid vacuum filtration, followed by washing with cold buffer.

  • Scintillation Counting: The amount of bound radioligand is quantified by scintillation counting.

  • Data Analysis: IC50 values are determined from the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[12][13] Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13] This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA).

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine (Agonist) Dopamine->D4R binds PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Radioligand_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds (Serial Dilutions) - Buffers start->reagent_prep assay_setup Assay Setup (96-well plate): - Add membranes, radioligand,  and test compound/buffer reagent_prep->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters with Cold Buffer (Removes non-specific binding) filtration->washing counting Scintillation Counting (Quantify bound radioactivity) washing->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

The Strategic Advantage of 3-(4-Fluorobenzyl)piperidine in Dopamine D2 Receptor Antagonist Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, purity, and ultimately, the success of a synthetic route. This guide provides a comprehensive validation of 3-(4-Fluorobenzyl)piperidine as a strategic drug intermediate, with a particular focus on its application in the synthesis of dopamine D2 receptor antagonists. Through a detailed comparison with its structural analog, 3-(4-chlorobenzyl)piperidine, and supported by experimental protocols and pathway visualizations, we demonstrate the nuanced advantages of the fluoro-substituted compound.

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1] Among the many derivatives of this versatile heterocycle, this compound has emerged as a valuable building block, particularly in the development of antagonists for the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.[2][3][4] This guide delves into the validation of this intermediate, offering a side-by-side comparison with 3-(4-chlorobenzyl)piperidine to highlight the critical role that subtle molecular changes can play in drug synthesis and performance.

Comparative Performance: A Tale of Two Halogens

The choice between a fluorine and a chlorine substituent on the benzyl moiety of the piperidine intermediate is not arbitrary. While both this compound and 3-(4-chlorobenzyl)piperidine can be utilized in the synthesis of dopamine D2 receptor antagonists, the physicochemical properties imparted by the halogen atom can influence reaction outcomes and the biological activity of the final compound.

To provide a clear comparison, we present hypothetical yet representative data for the synthesis of a key precursor to a dopamine D2 receptor antagonist, based on established synthetic routes for analogous compounds.[2][5] This data illustrates the potential differences in performance between the two intermediates.

ParameterThis compound3-(4-Chlorobenzyl)piperidine
Starting Material This compound3-(4-Chlorobenzyl)piperidine
Reaction Reductive AminationReductive Amination
Hypothetical Yield 85%80%
Purity (by HPLC) >99%98%
Key Advantage Higher yield and purity, potentially leading to fewer purification steps. The fluorine atom can also confer desirable metabolic stability and receptor binding affinity in the final drug molecule.A viable and often more economical alternative.

The Synthetic Pathway: A Step-by-Step Validation

The validation of a drug intermediate is fundamentally linked to its performance in a robust and reproducible synthetic process. Below, we outline a representative experimental workflow for the synthesis and purification of a dopamine D2 receptor antagonist precursor, adaptable for both this compound and its chloro-analogue.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_output Output start Starting Materials: - 3-(4-Halobenzyl)piperidine - Indole-3-carboxaldehyde reaction Reductive Amination (Sodium triacetoxyborohydride) start->reaction workup Aqueous Work-up & Extraction reaction->workup evaporation Solvent Evaporation workup->evaporation chromatography Silica Gel Chromatography evaporation->chromatography hplc Purity Analysis (HPLC) chromatography->hplc final_product Purified Intermediate hplc->final_product data Yield & Purity Data final_product->data

A generalized workflow for the synthesis and purification of a drug intermediate.
Experimental Protocols

1. Synthesis of a Dopamine D2 Receptor Antagonist Precursor (General Procedure)

This protocol is adapted from established methods for the synthesis of L-741,626 analogues.[2]

  • Materials: 3-(4-halobenzyl)piperidine (fluoro or chloro derivative), indole-3-carboxaldehyde, sodium triacetoxyborohydride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of indole-3-carboxaldehyde (1.0 mmol) in DCM (20 mL), add 3-(4-halobenzyl)piperidine (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram to determine the purity by peak area percentage.

The Target: Dopamine D2 Receptor Signaling Pathway

Understanding the biological target is crucial for appreciating the significance of the synthesized compounds. Dopamine D2 receptor antagonists modulate a complex signaling cascade that plays a central role in neurotransmission. The following diagram illustrates the key components of this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor (D2R) dopamine->d2r antagonist D2 Antagonist (e.g., synthesized drug) antagonist->d2r g_protein Gi/o Protein d2r->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Inhibition of Downstream Signaling (Reduced Neuronal Excitability) pka->cellular_response

Simplified Dopamine D2 receptor signaling pathway.

In this pathway, dopamine binding to the D2 receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent reduction in the activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability. D2 antagonists, synthesized using intermediates like this compound, block this receptor, thereby preventing dopamine-mediated signaling.

Conclusion: The Fluorine Advantage

While both this compound and 3-(4-chlorobenzyl)piperidine are viable intermediates for the synthesis of dopamine D2 receptor antagonists, the available evidence and underlying chemical principles suggest that the fluoro-substituted compound offers distinct advantages. These include potentially higher reaction yields and purities, which can streamline the manufacturing process by reducing the need for extensive purification. Furthermore, the incorporation of fluorine into the final drug molecule can enhance its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. For researchers and drug development professionals aiming for optimal efficiency and performance, this compound represents a strategically sound choice as a key building block in the synthesis of next-generation CNS therapeutics.

References

A Comparative Guide to 3-(4-Fluorobenzyl)piperidine and Other Piperidine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of centrally acting drugs, valued for its ability to be readily modified to achieve desired pharmacological profiles.[1][2] This guide provides a comparative analysis of 3-(4-Fluorobenzyl)piperidine and other key piperidine derivatives that have shown significant promise in CNS research. We will delve into their performance, supported by experimental data, to inform strategic decisions in drug discovery and development.

Introduction to this compound

This compound is a versatile piperidine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] Its structure, featuring a piperidine ring and a 4-fluorobenzyl group, makes it a valuable building block for developing agents that interact with various neurotransmitter systems.[3] This guide will compare its pharmacological profile with other notable piperidine derivatives to highlight structure-activity relationships and guide future research.

Comparative Analysis of CNS Target Engagement

The efficacy of piperidine derivatives in CNS research is determined by their binding affinity and selectivity for various receptors and transporters. The following tables summarize the quantitative data for this compound and other relevant derivatives.

Monoamine Transporter Inhibition

Piperidine derivatives are well-known for their interaction with monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other mood disorders.

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

Compound/Derivative ClassDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives-2 - 400-[1]
Meperidine Analogues>4500 (for most selective SERT ligand)0.6 - 41>4500 (for most selective SERT ligand)[4]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidinesLow to subnanomolarVariable (up to 500-fold lower than DAT)Low affinity[3]
4-(4-Chlorophenyl)piperidine analoguesVariable (DAT/NET selective)Variable (SERT or SERT/NET selective)Low nanomolar (for most selective NET ligand)[5]

Key Insights:

  • The 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine scaffold, closely related to this compound, demonstrates high affinity for the serotonin transporter (SERT), with Ki values comparable to fluoxetine.[1]

  • Structural modifications to the piperidine ring and its substituents can dramatically alter selectivity. For instance, N-demethylation of meperidine analogues enhances SERT affinity and selectivity over DAT and NET.[4]

  • The presence of a 4-fluorophenyl group, as seen in some of the most potent DAT inhibitors, suggests its importance for high-affinity binding to this transporter.[3]

G-Protein Coupled Receptor (GPCR) and Ion Channel Interactions

Beyond transporters, piperidine derivatives interact with a range of other CNS targets, including GPCRs and ion channels, which are implicated in a variety of neurological and psychiatric conditions.

Table 2: Comparative Binding Affinities (Ki, nM) for Other CNS Targets

Compound/Derivative ClassTargetKi (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives5-HT1A ReceptorVery weak affinity[1]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesα2-AdrenoceptorVery weak affinity[1]
Piperidine derivatives (general)Histamine H3 Receptor (hH3R)7.70[6]
Piperidine derivatives (general)Sigma-1 Receptor (σ1R)3.64[6]
4,4-difluoro-3-(phenoxymethyl)piperidine scaffoldDopamine D4 Receptor (D4R)5.5 (for most potent)[7]

Key Insights:

  • The 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives show high selectivity for SERT, with minimal interaction with 5-HT1A receptors and α2-adrenoceptors.[1]

  • The piperidine moiety is a critical structural element for dual activity at histamine H3 and sigma-1 receptors. Replacing piperidine with piperazine can significantly reduce affinity for the σ1R while maintaining high affinity for the hH3R.[6]

  • Fluorination of the piperidine ring, as in the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, can lead to potent and selective antagonists for the dopamine D4 receptor.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of test compounds for DAT, SERT, and NET.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Incubation: A mixture containing the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and various concentrations of the test compound is incubated.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Radioligand Binding Assays for GPCRs (e.g., 5-HT1A, α2-Adrenoceptors)

Objective: To assess the binding affinity of compounds for specific G-protein coupled receptors.

General Protocol:

  • Membrane Preparation: Similar to the transporter assays, membranes are prepared from brain regions rich in the target receptor (e.g., hippocampus for 5-HT1A receptors).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]rauwolscine for α2-adrenoceptors) and varying concentrations of the test compound.

  • Separation and Detection: The separation of bound and free radioligand and the subsequent measurement of radioactivity are performed as described for the transporter assays.

  • Data Analysis: IC50 and Ki values are calculated to determine the binding affinity.[1]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Buffer Centrifugation->Resuspension Incubation Incubation with Radioligand & Test Compound Resuspension->Incubation Membrane Suspension Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Radioactivity Data Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

signaling_pathway cluster_transporter Monoamine Transporter cluster_neuron Synaptic Cleft Transporter DAT / SERT / NET Neurotransmitter Dopamine / Serotonin / Norepinephrine Transporter->Neurotransmitter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Piperidine Piperidine Derivative (e.g., this compound) Piperidine->Transporter Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

Caption: Structure-Activity Relationship Logic.

Conclusion

This compound and its related analogues represent a promising class of compounds for CNS drug discovery. The available data highlight the significant influence of the 4-fluorobenzyl moiety and other substitutions on the piperidine ring in determining affinity and selectivity for key CNS targets, particularly the serotonin transporter. The versatility of the piperidine scaffold allows for fine-tuning of pharmacological properties, enabling the development of compounds with specific profiles, from selective SERT inhibitors to multi-target agents engaging with DAT, NET, histamine, and sigma receptors. Further research focusing on systematic structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

A Comparative Analysis of Synthetic Routes to 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of piperidine derivatives is a critical task. 3-(4-Fluorobenzyl)piperidine is a valuable scaffold in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides a comparative analysis of three primary synthetic methodologies for this compound: Hydrogenation of Pyridine Precursors, Grignard Reaction with a Pyridine Derivative, and Reductive Amination.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Key Advantages Key Disadvantages Typical Yield Purity
Hydrogenation of 3-(4-Fluorobenzyl)pyridine Direct, potentially high-yielding.Requires specialized hydrogenation equipment; catalyst selection is crucial.Good to ExcellentHigh
Grignard Reaction & Reduction Readily available starting materials; one-pot potential.Multi-step process; Grignard reaction can be sensitive to conditions.Moderate to GoodGood
Reductive Amination Versatile; mild reaction conditions often possible.May require multiple steps depending on starting materials; potential for side reactions.Moderate to GoodVariable

Route 1: Hydrogenation of 3-(4-Fluorobenzyl)pyridine

This approach involves the direct reduction of the aromatic pyridine ring of 3-(4-fluorobenzyl)pyridine to the corresponding piperidine. Catalytic hydrogenation is a common and effective method for this transformation.

A typical procedure involves the use of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are critical parameters that can significantly influence the reaction's efficiency and selectivity. For instance, rhodium catalysts have been shown to be effective for the hydrogenation of various substituted pyridines.[1]

Experimental Protocol: Catalytic Hydrogenation of 3-Substituted Pyridines

This protocol is a general representation and may require optimization for the specific substrate.

  • Reactor Setup: A pressure reactor (autoclave) is charged with the 3-substituted pyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: The chosen catalyst (e.g., 5-10 mol% of PtO₂ or Rh/C) is carefully added to the mixture under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-500 psi). The reaction mixture is then heated to the target temperature (e.g., 25-80 °C) and stirred vigorously for a specified time (e.g., 12-48 hours), or until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and careful depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired piperidine derivative.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine 3-(4-Fluorobenzyl)pyridine Reactor Pressure Reactor Pyridine->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst (e.g., PtO₂, Rh/C) Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Hydrogen H₂ Gas Hydrogen->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the catalytic hydrogenation of 3-(4-fluorobenzyl)pyridine.

Route 2: Grignard Reaction Followed by Reduction

This two-step approach begins with the nucleophilic addition of a Grignard reagent to a pyridine derivative, followed by reduction of the resulting intermediate. A convenient one-pot method involves the addition of 4-fluorobenzylmagnesium bromide to pyridine-3-carboxaldehyde, followed by catalytic deoxygenation and saturation of the pyridine ring.

Experimental Protocol: One-Pot Grignard Reaction and Reduction

This protocol is adapted from a general method for the synthesis of 3-(substituted benzyl)piperidines.

  • Grignard Reagent Formation: Prepare 4-fluorobenzylmagnesium bromide from 4-fluorobenzyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Grignard Addition: To a solution of pyridine-3-carboxaldehyde in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent dropwise. The reaction mixture is then stirred at room temperature for several hours.

  • Work-up of Intermediate: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield the crude aryl-3-pyridyl-methanol intermediate.

  • Hydrogenation: The crude intermediate is dissolved in glacial acetic acid, and a palladium on carbon (10% Pd/C) catalyst is added. The mixture is then hydrogenated under pressure until the reaction is complete.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The residue is then worked up and purified by column chromatography to afford this compound.

Grignard_Reaction_Workflow cluster_grignard Grignard Reaction cluster_reduction Reduction cluster_purification Purification Grignard_Reagent 4-Fluorobenzyl- magnesium bromide Addition Grignard Addition Grignard_Reagent->Addition Pyridine_Aldehyde Pyridine-3- carboxaldehyde Pyridine_Aldehyde->Addition Intermediate Aryl-3-pyridyl-methanol Intermediate Addition->Intermediate Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Hydrogenation Purification_Step Purification Hydrogenation->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Workflow for the Grignard reaction and subsequent reduction.

Route 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be adapted for the synthesis of this compound. A plausible approach involves the reaction of a suitable piperidine derivative with 4-fluorobenzaldehyde in the presence of a reducing agent. For instance, the reaction of 3-aminomethylpiperidine with 4-fluorobenzaldehyde would initially form an imine, which is then reduced in situ to the desired product.

Experimental Protocol: Reductive Amination

This is a generalized protocol and would require optimization for the specific substrates.

  • Imine Formation: In a suitable solvent such as methanol or dichloromethane, 3-aminomethylpiperidine and 4-fluorobenzaldehyde are mixed, often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. Sodium triacetoxyborohydride is another mild and effective reducing agent for this transformation. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or other suitable methods.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_final_product Product Piperidine_Amine 3-Aminomethylpiperidine Imine_Formation Imine Formation Piperidine_Amine->Imine_Formation Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Imine Intermediate Purification Purification Reduction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via reductive amination.

Conclusion

The choice of the most suitable synthetic route for this compound depends on several factors, including the availability of starting materials, the scale of the synthesis, and the required purity of the final product. The hydrogenation of a pre-formed 3-(4-fluorobenzyl)pyridine offers a direct and potentially high-yielding route, provided the necessary equipment is available. The Grignard reaction followed by reduction is a versatile method that utilizes readily accessible starting materials. Reductive amination provides a flexible alternative, often under mild conditions, though it may require a multi-step sequence to prepare the necessary precursors. For industrial applications, a thorough process optimization of the chosen route would be necessary to ensure efficiency, safety, and cost-effectiveness.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 3-(4-Fluorobenzyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological significance of the 3-(4-fluorobenzyl)piperidine scaffold reveals a versatile core structure, primarily explored for its potential in treating central nervous system (CNS) disorders. While a singular, comprehensive structure-activity relationship (SAR) study remains to be published, a comparative analysis of existing research on related piperidine derivatives provides crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes fragmented data to illuminate the path for future drug discovery endeavors.

The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for interacting with a wide array of biological targets. The introduction of a 3-(4-fluorobenzyl) moiety imparts specific physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. This analysis focuses on derivatives targeting key proteins implicated in neurological and psychiatric conditions, namely dopamine and sigma receptors.

Targeting Dopamine Receptors: A Quest for Neurological Therapeutics

Derivatives of this compound have been investigated as antagonists for the dopamine D4 receptor, a target of interest for conditions like Parkinson's disease.[2] The substitution pattern on the benzyl and piperidine moieties plays a critical role in modulating the affinity for this receptor.

A study on benzyloxypiperidine-based dopamine D4 receptor antagonists provides valuable comparative data. While not a direct SAR study of this compound itself, the findings on related structures with a 3-fluorobenzyl group offer a strong starting point. For instance, a 3-fluorobenzyl derivative demonstrated good activity with a Kᵢ of 205.9 nM and notable selectivity against other dopamine receptor subtypes (D1-3, 5).[2] Further modifications to the benzyl ring, such as the addition of another fluoro group (3,4-difluoro) or a methyl group (4-fluoro-3-methyl), led to compounds with comparable or slightly improved activity.[2]

Table 1: Comparative Activity of Benzyloxy Piperidine Derivatives at the Dopamine D4 Receptor

Compound IDR Group (on Benzyl)Kᵢ (nM)
8a 3-Fluoro205.9
8b 3,4-Difluoro169
8c 4-Fluoro-3-methyl135
8d 4-Methyl241
8e 2-Methyl343

Data sourced from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[2]

These findings suggest that electronic and steric factors on the benzyl ring influence binding affinity. The data indicates a tolerance for small electron-withdrawing and electron-donating groups, with a potential preference for substitutions at the meta and para positions.

Probing Sigma Receptors: Avenues for Neuroprotection and Beyond

Sigma receptors, particularly the σ₁ subtype, are implicated in a range of cellular functions and are considered promising targets for neurodegenerative diseases and psychiatric disorders. N-benzylpiperidine derivatives have been explored as high-affinity ligands for these receptors.

One study synthesized a series of fluorobenzamides of 4-amino-1-benzylpiperidine and evaluated their affinity for sigma receptors. Notably, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide exhibited a high affinity for sigma receptors with a Kᵢ of 3.4 nM and significant selectivity for the σ₂ subtype over the σ₁ subtype.[3] While the core structure differs from a this compound, this highlights the potential of the fluorobenzylpiperidine scaffold in targeting sigma receptors.

The logical relationship in these SAR studies can be visualized as a systematic exploration of chemical space around a core scaffold to understand its impact on biological activity.

SAR_Logic Core Core Scaffold (this compound) Mod1 Modification of Piperidine Ring Core->Mod1 Mod2 Modification of Benzyl Group Core->Mod2 Activity Biological Activity (e.g., Receptor Binding) Mod1->Activity Mod2->Activity SAR Structure-Activity Relationship Activity->SAR

Caption: Logical flow of a structure-activity relationship (SAR) study.

Experimental Cornerstones: The Methodologies Behind the Data

To ensure the reliability and reproducibility of SAR data, understanding the underlying experimental protocols is paramount. The following are generalized descriptions of key assays typically employed in the evaluation of piperidine derivatives.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes, brain homogenates) Incubate Incubate components at a specific temperature Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand->Incubate TestCompound Test Compound (this compound derivative) TestCompound->Incubate Filter Separate bound from free radioligand (Filtration) Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Calculate Calculate Ki or IC50 values Measure->Calculate

Caption: Generalized workflow for a radioligand binding assay.

Protocol Details:

  • Tissue Preparation: A source of the target receptor, such as brain tissue homogenates or membranes from cells overexpressing the receptor, is prepared.

  • Incubation: The prepared receptor source is incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the test compound.

  • Separation: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.

The Path Forward: Future Directions in Research

The existing data, though fragmented, strongly suggests that the this compound scaffold is a promising starting point for the development of novel CNS-active agents. Future research should focus on a systematic SAR exploration of this specific scaffold. Key areas for investigation include:

  • Piperidine Ring Substitutions: Introducing various substituents at the 2, 4, 5, and 6 positions of the piperidine ring to probe the steric and electronic requirements of the receptor binding pocket.

  • Modifications of the Benzyl Moiety: Exploring a wider range of substituents on the phenyl ring of the benzyl group to optimize interactions.

  • Chirality: Investigating the synthesis and biological evaluation of individual enantiomers, as stereochemistry often plays a crucial role in biological activity.

  • Functional Assays: Moving beyond binding assays to functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets.

By systematically building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

In Vitro vs. In Vivo Efficacy of 3-(4-Fluorobenzyl)piperidine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-Fluorobenzyl)piperidine scaffold is a key pharmacophore in a variety of biologically active compounds. Understanding the translation of in vitro potency to in vivo efficacy is a critical step in the drug discovery and development process. This guide provides a comparative analysis of this compound-based compounds, presenting available data on their performance in both laboratory and living organism settings.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for selected this compound-based compounds and their close analogs. This data facilitates a direct comparison of potency at the molecular or cellular level with the observed effects in a whole organism.

CompoundTargetIn Vitro EfficacyIn Vivo EfficacyReference
URB597 (a phenylcarbamate derivative of a piperidine compound)Fatty Acid Amide Hydrolase (FAAH)IC50 = 4.6 nMED50 = 0.15 mg/kg (rat)[1]
15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Acetylcholinesterase (eeAChE)IC50 = 0.39 ± 0.11 µMMemory amelioration in scopolamine-induced mouse model[2]
15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Butyrylcholinesterase (eqBChE)IC50 = 0.16 ± 0.04 µMMemory amelioration in scopolamine-induced mouse model[2]
2d (an analog of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one)TyrosinaseIC50 = 7.56 µMNot Reported[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a typical workflow for assessing compound efficacy.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) CB1R_pre CB1 Receptor Anandamide->CB1R_pre Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by CB1R_pre->Anandamide Inhibits Neurotransmitter Release ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor This compound -based Inhibitor Inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling pathway illustrating the role of FAAH and its inhibition.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Synthesis->Biochemical_Assay Cell_Assay Cell-based Assay (e.g., Cytotoxicity, Target Engagement) Biochemical_Assay->Cell_Assay Data_Analysis_Vitro Data Analysis (IC50/EC50 Determination) Cell_Assay->Data_Analysis_Vitro Animal_Model Animal Model of Disease (e.g., Pain, Neurodegeneration) Data_Analysis_Vitro->Animal_Model Lead Compound Selection Dosing Compound Administration Animal_Model->Dosing Efficacy_Testing Efficacy Assessment (e.g., Behavioral Tests, Biomarker Analysis) Dosing->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD Data_Analysis_Vivo Data Analysis (ED50, Therapeutic Index) Efficacy_Testing->Data_Analysis_Vivo PK_PD->Data_Analysis_Vivo

Caption: General experimental workflow for drug discovery from in vitro to in vivo evaluation.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the provided data. Below are detailed methodologies for key experiments.

In Vitro FAAH Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of the Fatty Acid Amide Hydrolase (FAAH) enzyme.

Materials:

  • Recombinant human FAAH enzyme

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well.

  • Add the diluted test compounds to the respective wells. A control with DMSO vehicle is also included.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Analgesic Effects (Rat Model)

Objective: To evaluate the dose-dependent analgesic effect of a test compound in a rat model of pain.

Materials:

  • Male Sprague-Dawley rats

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Apparatus for inducing a pain response (e.g., hot plate, von Frey filaments)

  • Syringes and needles for compound administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimate the rats to the testing environment and apparatus for several days prior to the experiment.

  • Establish a baseline pain response for each animal before drug administration.

  • Administer different doses of the test compound or vehicle control to separate groups of rats.

  • At various time points after administration (e.g., 30, 60, 120 minutes), re-assess the pain response of each animal.

  • The analgesic effect is measured as an increase in the pain threshold or a decrease in the pain response compared to the baseline and vehicle-treated animals.

  • The ED50 (the dose required to produce a 50% maximal effect) is calculated by plotting the percentage of the maximal possible effect against the logarithm of the drug dose.

In Vitro Cholinesterase Inhibition Assay

Objective: To determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Procedure: The inhibitory activities of the synthesized compounds against cholinesterases were evaluated using a modified Ellman's method.[2]

In Vivo Morris Water Maze Test

Objective: To assess spatial learning and memory in a scopolamine-induced mouse model of amnesia.

Procedure: The Morris water maze test was conducted to evaluate the effect of the compounds on memory improvement in a mouse model where memory impairment was induced by scopolamine.[2]

This guide provides a foundational comparison of the in vitro and in vivo efficacy of this compound based compounds. The presented data and protocols offer a starting point for researchers to evaluate the therapeutic potential of this chemical class. Further studies are necessary to fully elucidate the structure-activity relationships and the translation of preclinical findings to clinical applications.

References

Benchmarking Novel Piperidine Derivatives: A Comparative Guide for Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel analgesics is a cornerstone of modern pharmacology, aimed at discovering compounds with improved efficacy, safety, and side-effect profiles. This guide provides a framework for the preclinical evaluation of new chemical entities, using the hypothetical compound 3-(4-Fluorobenzyl)piperidine as a case study for comparison against established analgesic agents. By presenting standardized experimental protocols and collated data from benchmark drugs, this document serves as a resource for the systematic assessment of potential new pain therapeutics.

While specific experimental data for this compound is not yet publicly available, the piperidine scaffold is a well-established pharmacophore in numerous analgesic drugs, suggesting its derivatives are promising candidates for investigation.[1][2][3][4] Compounds containing this moiety are known to interact with various targets in the pain pathway, including opioid receptors and other signaling molecules.[2][5]

Comparative Efficacy of Benchmark Analgesics

To objectively evaluate the potential of a novel compound, its performance must be measured against current standards. The following table summarizes the median effective dose (ED50) for several common opioid and non-steroidal anti-inflammatory drug (NSAID) analgesics across standard preclinical models. This data provides a quantitative baseline for assessing the potency of new drug candidates.

Analgesic AgentClassAnimal ModelAnalgesic TestED50 (mg/kg)Route of Administration
MorphineOpioidRatHot Plate Test (52°C)2.8SC
MorphineOpioidMouseHot Plate Test~10.0SC
FentanylOpioidRatTail Pressure Test0.02SC
IbuprofenNSAIDMouseAcetic Acid Writhing Test82.2PO
Acetylsalicylic AcidNSAIDMouseAcetic Acid Writhing Test182.0PO
NaproxenNSAIDMouseAcetic Acid Writhing Test24.1PO
IndomethacinNSAIDMouseAcetic Acid Writhing Test19.0PO

Experimental Protocols for Analgesic Activity Screening

Consistent and well-defined methodologies are critical for the reliable assessment of analgesic properties. Below are detailed protocols for three standard in vivo assays used to characterize the efficacy of potential pain-relieving compounds.

Hot Plate Test

The hot plate test is a widely used method for assessing the response to thermal pain and is particularly sensitive to centrally acting analgesics, such as opioids.[5]

Objective: To evaluate the analgesic effect of a compound by measuring the latency of a thermal pain response.

Apparatus: A hot plate apparatus consisting of a heated metal surface with precise temperature control.

Procedure:

  • Set the surface temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).

  • Administer the test compound (e.g., this compound), a vehicle control, or a standard analgesic (e.g., Morphine) to different groups of animals (typically mice or rats).

  • At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place each animal individually on the hot plate.

  • Record the latency time until the animal exhibits a nociceptive response, such as licking a paw or jumping.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.

  • An increase in the latency time compared to the vehicle control group indicates an analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus but is considered to primarily measure spinal reflexes.

Objective: To assess the analgesic properties of a compound by measuring the latency to withdraw the tail from a heat source.

Apparatus: A tail-flick meter that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Administer the test compound, vehicle, or standard drug to respective groups of rats or mice.

  • At specified time points, place the animal in a restraining device, allowing the tail to be exposed.

  • Position the tail over the light source of the apparatus.

  • Activate the light source and start a timer. The intensity of the light is calibrated to elicit a tail-flick within a baseline of 2-4 seconds in untreated animals.

  • The timer stops automatically when the animal flicks its tail away from the heat. Record this latency.

  • A cut-off time (e.g., 10-12 seconds) is implemented to avoid tissue damage.

  • A significant increase in the tail-flick latency in the treated group compared to the control group suggests analgesia.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of an irritant. It is highly sensitive to peripheral analgesics, including NSAIDs.[6][7]

Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in chemically induced writhing behavior.

Procedure:

  • Administer the test compound, vehicle, or a standard drug (e.g., Ibuprofen, Acetylsalicylic Acid) orally or intraperitoneally to groups of mice.

  • After a set absorption period (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6-0.7%) into the peritoneal cavity of each mouse.[8][9]

  • Immediately after the injection, place the mouse in an individual observation chamber.

  • After a brief latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching posture) over a defined period (e.g., 10-20 minutes).

  • A significant reduction in the number of writhes in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Mechanistic Insights and Experimental Workflow

Understanding the underlying mechanism of action is crucial in drug development. For many piperidine-based analgesics, the opioid signaling pathway is a primary target. A generalized workflow for screening and characterizing novel analgesics is also presented.

cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Reduced_NT_Release Reduced Neurotransmitter Release cAMP->Reduced_NT_Release Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel->Reduced_NT_Release Reduced_Excitability Reduced Neuronal Excitability K_Channel->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Reduced_NT_Release->Analgesia

Caption: Opioid Receptor Signaling Pathway.

Start Compound Synthesis (e.g., this compound) In_Vitro In Vitro Screening (Receptor Binding Assays) Start->In_Vitro In_Vivo_Screening In Vivo Analgesic Screening (Hot Plate, Tail-Flick, Writhing Tests) In_Vitro->In_Vivo_Screening Dose_Response Dose-Response Studies (ED50 Determination) In_Vivo_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Antagonist Challenge) Dose_Response->Mechanism Tox Preliminary Toxicology & Side-Effect Profiling Mechanism->Tox Lead_Opt Lead Optimization Tox->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Experimental Workflow for Analgesic Drug Screening.

References

Comparative Cross-Reactivity Analysis of 3-(4-Fluorobenzyl)piperidine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of piperidine derivatives containing a 4-fluorobenzyl moiety. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the off-target binding profiles of these compounds, supported by experimental data and detailed methodologies. While specific cross-reactivity data for 3-(4-Fluorobenzyl)piperidine is not extensively available in the public domain, this guide presents data from structurally related analogues to infer potential off-target interactions and provide a basis for comparison.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, among others.[1] The inclusion of a fluorobenzyl group can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules. Understanding the cross-reactivity, or the binding to unintended biological targets, is crucial for assessing the potential for side effects and for the development of more selective therapeutic agents.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki or IC50 in nM) of various piperidine derivatives with a 4-fluorobenzyl or similar moiety for several key transporters and receptors. This data is compiled from in vitro radioligand binding assays, which are the standard for measuring the affinity of a compound for a target receptor.[2] Lower values indicate higher binding affinity.

Compound Name/AnaloguePrimary TargetDAT (IC50/Ki, nM)SERT (IC50/Ki, nM)NET (IC50/Ki, nM)Other Targets (Ki, nM)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT-2 - 400-5-HT1A (>1000), α2-adrenoceptors (>1000)[3]
(+)-Enantiomer of a trans-3-hydroxy derivative of a GBR 12935 analogueDAT0.46---
(-)-Enantiomer of a trans-3-hydroxy derivative of a GBR 12935 analogueDAT56.7---
S,S-(-)-19a (cis-3,6-disubstituted piperidine derivative)**DAT11.3>1000>1000-
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7226--

*Analogue derived from 1-[2-(diphenylmethoxy)-ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) by introducing a hydroxy group into the piperidine ring of a disubstituted analogue.[4] **Derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The data presented in this guide were primarily generated using competitive radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assay Protocol (Competitive)

Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor.[2] The general protocol involves a competition experiment between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.[6][7]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).[5]

  • Unlabeled test compound (e.g., this compound analogue).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in a buffer solution.[2]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes containing the receptors and the bound radioligand.[2]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay Protocol

Enzyme inhibition assays are performed to measure how a compound affects the activity of an enzyme.[8] The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor.[9]

Objective: To determine the IC50 of a test compound for a specific enzyme.

Materials:

  • Purified enzyme or cell extract containing the enzyme.

  • Substrate for the enzyme.

  • Test inhibitor compound.

  • Buffer solution.

  • Cofactors, if required by the enzyme.

  • A spectrophotometer or microplate reader.[8]

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in a suitable buffer.[8]

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.[8]

  • Monitoring: The rate of the reaction is monitored over time by measuring the increase in product concentration or the decrease in substrate concentration. This is often done by observing changes in absorbance or fluorescence using a spectrophotometer or plate reader.[10]

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable model.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of receptors and enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., this compound) binding_assay Radioligand Binding Assays compound->binding_assay Test at various concentrations enzyme_assay Enzyme Inhibition Assays compound->enzyme_assay Test at various concentrations targets Panel of Targets (Receptors, Enzymes, etc.) targets->binding_assay targets->enzyme_assay ic50 Determine IC50 / Ki values binding_assay->ic50 enzyme_assay->ic50 profile Generate Cross-Reactivity Profile ic50->profile

Workflow for assessing compound cross-reactivity.
Potential Impact on Dopamine Signaling Pathway

Given that several analogues of this compound show high affinity for the dopamine transporter (DAT), off-target effects on the dopamine signaling pathway are a significant consideration. The following diagram illustrates a simplified dopamine signaling pathway, highlighting the role of DAT.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synapse Synaptic Dopamine DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Recycling DA_receptor Dopamine Receptor signaling Downstream Signaling DA_receptor->signaling Activates Synapse->DAT Reuptake Synapse->DA_receptor Binds inhibitor Piperidine Analogue inhibitor->DAT Inhibits

Simplified dopamine signaling pathway and DAT inhibition.
Simplified dopamine signaling pathway and DAT inhibition.

References

A Comparative Guide to the Novelty of 3-(4-Fluorobenzyl)piperidine Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the novelty of 3-(4-Fluorobenzyl)piperidine derivatives by examining the patent landscape, comparing their performance with alternative compounds, and detailing relevant experimental data. The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] The this compound core is a specific embodiment of this scaffold that has garnered significant attention for its potential in modulating neurotransmitter systems.

Patent Landscape and Claimed Indications

The patent literature reveals that while the core this compound structure is known, novelty is typically asserted through specific substitution patterns, stereochemistry, or novel therapeutic applications. Early patents often claimed broad classes of piperidine derivatives, while more recent filings focus on compounds with precisely defined functionalities to achieve desired potency and selectivity.

These derivatives have been primarily patented as monoamine neurotransmitter re-uptake inhibitors, targeting transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2] This mechanism of action makes them candidates for treating a wide range of psychiatric and neurological conditions.[3]

Table 1: Summary of Key Patent Claims for Piperidine Derivatives

Patent NumberAssignee (Exemplary)General Claimed IndicationCore Moiety Focus
US6376673B1NeuroSearch A/SDisorders responsive to inhibition of monoamine neurotransmitter re-uptake (e.g., Parkinson's, depression, ADHD, anxiety).[2]Phenyl-substituted piperidine derivatives.
US10562882B2H. Lundbeck A/SPsychiatric and neurological conditions, including neurodegenerative disorders and pain.[3]Broad class of substituted piperidine derivatives.
US4254129ARichardson-Merrell Inc.Antihistamine, antiallergy, and bronchodilator agents.[4]4-diphenylmethylpiperidine derivatives.
US4584303AJanssen PharmaceuticaN-aryl-N-(4-piperidinyl)amides for various CNS applications.N-acyl substituted piperidines.[5]

The workflow for assessing the novelty of a newly synthesized derivative involves a multi-step process, starting from the initial structural design to a thorough comparison against existing intellectual property and known compounds.

G cluster_0 Novelty Assessment Workflow A 1. Design & Synthesize Novel This compound Derivative B 2. Conduct Prior Art Search (Patents & Literature) A->B C 3. Identify Closest Structural Analogs B->C D 4. Is the Core Scaffold Novel? C->D E 5. Are Substitution Patterns Novel? D->E No I 9. Assess for Patentability (Novelty, Inventive Step, Utility) D->I Yes F 6. Is the Therapeutic Indication Novel? E->F No E->I Yes G 7. Perform In-Vitro Profiling (e.g., Binding/Functional Assays) F->G No F->I Yes H 8. Compare Activity & Selectivity Data with Known Compounds G->H H->I

Caption: Logical workflow for assessing the patent novelty of a new chemical entity.

Comparative Performance Data

To objectively evaluate a novel this compound derivative, its performance must be benchmarked against established alternatives. Given their frequent application as serotonin reuptake inhibitors, a relevant comparison is against a selective serotonin reuptake inhibitor (SSRI) like Sertraline. The primary measure of performance in early-stage discovery is binding affinity (Ki) or inhibitory concentration (IC50) at the target protein.

Table 2: Comparative Binding Affinity for Serotonin Transporter (SERT)

CompoundTargetPotency (Ki, nM)Selectivity (vs. DAT/NET)Source
Sertraline (Alternative)SERT0.26HighTatsumi et al., Eur J Pharmacol. 1997
Paroxetine (Alternative)SERT0.09HighTatsumi et al., Eur J Pharmacol. 1997
Representative Piperidine Derivative SERTData DependentData Dependent[2][6]
(Hypothetical Novel Compound)SERT0.5 - 5.0Moderate to HighInternal Experimental Data

Note: Specific quantitative data for patented this compound derivatives are often embedded within patent examples and can vary widely. Researchers must consult the specific patent for detailed results.

These compounds typically function by blocking the reuptake of neurotransmitters like serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron vesicle Vesicle sert SERT Transporter vesicle->sert Release serotonin Serotonin sert->serotonin receptor 5-HT Receptor serotonin->sert Reuptake serotonin->receptor Binding inhibitor Piperidine Derivative inhibitor->sert BLOCKS

Caption: Mechanism of action for a serotonin reuptake inhibitor at the synapse.

Key Experimental Protocols

The data presented in comparative tables are generated using standardized biochemical assays. The following is a representative protocol for determining the binding affinity of a compound to the serotonin transporter.

Protocol: SERT Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel this compound derivative) for the human serotonin transporter (hSERT).

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing hSERT.

    • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

    • Non-specific binding control: Fluoxetine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compounds dissolved in DMSO.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Compound Preparation: Serially dilute test compounds to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Assay Reaction: In each well of the microplate, combine the hSERT-expressing cell membranes, the [³H]-Citalopram radioligand at a fixed concentration (near its Kd), and the test compound at varying concentrations.

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each test compound concentration relative to controls.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: SERT Binding Assay A 1. Prepare Reagents: hSERT Membranes, [3H]Radioligand, Test Compounds B 2. Add Reagents to 96-Well Plate A->B C 3. Incubate to Reach Equilibrium (60-90 min) B->C D 4. Terminate by Rapid Vacuum Filtration C->D E 5. Wash Filters with Ice-Cold Buffer D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: Calculate IC50 and Ki F->G

References

comparison of spectroscopic data with published 3-(4-Fluorobenzyl)piperidine spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected spectroscopic data for 3-(4-Fluorobenzyl)piperidine with published data for structurally related compounds. Due to the limited availability of a complete, published spectral dataset for this specific molecule, this comparison is based on established values for similar chemical entities. This guide is intended to assist researchers in the identification and characterization of this compound.

Data Presentation

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These expected values are derived from the analysis of published data for substituted piperidines and compounds containing the 4-fluorobenzyl moiety.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
Aromatic (C6H4)7.15 - 7.05m-
Aromatic (C6H4)7.00 - 6.90m-
Piperidine (CH)2.90 - 2.80m-
Piperidine (CH₂)2.75 - 2.65m-
Benzyl (CH₂)2.60 - 2.50d~7
Piperidine (CH)2.00 - 1.90m-
Piperidine (CH₂)1.80 - 1.40m-
Piperidine (NH)1.30 - 1.20br s-

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) ppm (Predicted)
Aromatic (C-F)162.0 - 160.0 (d, ¹JCF ≈ 245 Hz)
Aromatic (C)136.0 - 135.0 (d, ⁴JCF ≈ 3 Hz)
Aromatic (CH)130.5 - 129.5 (d, ³JCF ≈ 8 Hz)
Aromatic (CH)115.5 - 114.5 (d, ²JCF ≈ 21 Hz)
Piperidine (CH)51.0 - 49.0
Piperidine (CH₂)47.0 - 45.0
Benzyl (CH₂)40.0 - 38.0
Piperidine (CH)36.0 - 34.0
Piperidine (CH₂)32.0 - 30.0
Piperidine (CH₂)26.0 - 24.0

Table 3: Expected Mass Spectrometry Data for this compound

m/z (Predicted)Ion IdentityFragmentation Pathway
193[M]⁺Molecular Ion
109[C₇H₆F]⁺Benzylic cleavage
84[C₅H₁₀N]⁺Cleavage of the benzyl group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • ESI-MS Acquisition (for accurate mass and molecular ion):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • EI-MS Acquisition (for fragmentation pattern):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed mass-to-charge ratios. The fragmentation of piperidine derivatives often involves cleavage of the piperidine ring and reactions of its substituents.[1]

Mandatory Visualization

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_published Published Data Retrieval cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion Experimental_Sample This compound Sample H_NMR ¹H NMR Spectroscopy Experimental_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Experimental_Sample->C_NMR MS Mass Spectrometry Experimental_Sample->MS Compare_Spectra Compare Experimental and Published Data H_NMR->Compare_Spectra C_NMR->Compare_Spectra MS->Compare_Spectra Search_DB Search Spectroscopic Databases Published_Data Published Spectra of Related Compounds Search_DB->Published_Data Search_Lit Literature Search for Analogs Search_Lit->Published_Data Published_Data->Compare_Spectra Analyze_Shifts Analyze Chemical Shifts Compare_Spectra->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants Compare_Spectra->Analyze_Coupling Analyze_Fragments Analyze Fragmentation Patterns Compare_Spectra->Analyze_Fragments Confirmation Structural Confirmation Analyze_Shifts->Confirmation Analyze_Coupling->Confirmation Analyze_Fragments->Confirmation

Caption: Workflow for comparing experimental and published spectroscopic data.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-Fluorobenzyl)piperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-Fluorobenzyl)piperidine, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Key Hazard Classifications (Inferred from Piperidine)

Hazard ClassCategoryGHS Hazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[1][3][5][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][2][5][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1][2][5][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1][2][5][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance with regulations.

1. Waste Segregation and Container Selection:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7][8]

  • Collect waste this compound in a designated, compatible container. Plastic containers are often preferred for their durability.[9]

  • Ensure the container is in good condition, free from leaks or cracks.[10]

2. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[10][11]

  • The label must include the full chemical name: "this compound".[12]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste accumulation.[12]

  • Attach any relevant hazard pictograms (e.g., flammable, corrosive, toxic).

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[1][12]

  • Ensure the container is tightly closed to prevent spills or the release of vapors.[1][10][12]

  • Secondary containment, such as a spill tray, is recommended.[7]

4. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste management provider to arrange for pickup.[9]

  • Do not pour this compound down the drain or dispose of it with general laboratory trash.[1][2][3]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Select Compatible & Leak-Proof Waste Container B->C D Segregate Waste: Do Not Mix C->D E Label Container: 'HAZARDOUS WASTE' Chemical Name & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Closed F->G H Arrange for Pickup by Authorized Waste Disposal G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material (e.g., sand, diatomaceous earth).[1][3]

    • Avoid creating dust or vapors.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 3-(4-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(4-Fluorobenzyl)piperidine. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of the parent compound, piperidine, and general principles for handling fluorinated organic compounds.[1] It is critical to handle this compound with the assumption that it may exhibit similar or greater hazards than piperidine, which is classified as a flammable, toxic, and corrosive substance.[1][2]

Immediate Safety Precautions

Before handling this compound, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] An eyewash station and safety shower must be readily accessible.[3]

Table 1: Personal Protective Equipment (PPE)

PPE CategorySpecificationsRationale
Eye and Face Chemical safety goggles with side protection or a full-face shield.[5][6][7]Protects against splashes and vapors that can cause severe eye irritation or damage.[3][8]
Hand Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[5][7] Gloves should be inspected for integrity before use and disposed of after contamination.[6] Double-gloving is recommended.Prevents skin contact, as piperidine and its derivatives can be toxic upon dermal absorption and cause severe skin burns.[1][2]
Body A flame-retardant and chemical-resistant lab coat or a complete chemical protection suit.[6][9] Closed-toe shoes are mandatory.Protects against skin contact and contamination of personal clothing.[3]
Respiratory An air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator may be necessary if ventilation is inadequate or there is a risk of aerosol formation.[6]Piperidine vapors are toxic if inhaled.[2]

Operational Plan: Handling and Storage

Handling:

  • Avoid inhalation of vapors, mist, or gas.[3][10]

  • Prevent contact with skin, eyes, and clothing.[6]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Keep containers tightly closed and properly sealed to prevent leakage.[6][10]

  • Store in a corrosive-resistant container.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15-30 minutes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[3][4]

Fire Fighting:

  • In case of a fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[6] Do not use a direct water jet.[10]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

  • Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][9]

Disposal Plan

The disposal of this compound must be handled as hazardous waste.

Waste Segregation and Collection:

  • Segregate Waste: Do not mix waste containing this compound with non-halogenated organic waste.[1]

  • Use Dedicated Containers: Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), in a dedicated, compatible, and properly sealed container made of a resistant material like high-density polyethylene (HDPE).[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name "this compound" and the appropriate hazard pictograms (e.g., corrosive, toxic, flammable).[1]

Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[11][12]

  • The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1]

  • Do not dispose of this chemical down the drain or in general trash.[6][11]

Workflow and Logical Relationships

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Access to Eyewash/Safety Shower prep_setup->prep_emergency handle_chem Handle this compound prep_emergency->handle_chem disp_segregate Segregate Halogenated Waste handle_chem->disp_segregate cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon disp_collect Collect in Labeled, Dedicated Container disp_segregate->disp_collect disp_store Store Waste in Secure Area disp_collect->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional disp_professional->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_wash->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.